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  • Product: 2-Pyrazol-1-ylmethyl-benzoic acid
  • CAS: 956264-39-4

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-Pyrazol-1-ylmethyl-benzoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyrazol-1-ylmethyl-benzoic Acid Introduction: Bridging Two Pharmacophores In the landscape of medicinal chemistry, the strategic combination of privi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyrazol-1-ylmethyl-benzoic Acid

Introduction: Bridging Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-Pyrazol-1-ylmethyl-benzoic acid is a bifunctional molecule that exemplifies this approach, integrating two key pharmacophoric moieties: a pyrazole ring and a benzoic acid group, connected by a methylene linker.[1] The pyrazole nucleus is a metabolically stable five-membered heterocycle renowned for its prevalence in a wide spectrum of approved drugs, including treatments for cancer, inflammatory diseases, and viral infections.[2][3][4] Its success is largely due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1] Concurrently, the benzoic acid group serves as a versatile synthetic handle and can enhance water solubility or participate in crucial ionic interactions with biological targets.[1]

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and detailed characterization of 2-Pyrazol-1-ylmethyl-benzoic acid. It is designed for researchers and drug development professionals, offering not just protocols, but the causal reasoning behind critical experimental choices to ensure reproducibility and a deeper understanding of the molecular architecture.

Part 1: Molecular Synthesis

The synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid is most effectively achieved through a two-step process. This strategy involves an initial N-alkylation of pyrazole followed by the hydrolysis of a nitrile precursor. This pathway is often preferred over the direct alkylation of a pre-existing benzoic acid derivative to prevent potential side reactions, such as esterification, and to leverage the typically higher reactivity of the nitrile precursor. An analogous method has been successfully employed for the synthesis of related heterocyclic benzoic acids.[1][5]

Overall Synthetic Workflow

The logical flow of the synthesis is designed to first construct the core carbon-nitrogen framework and then unmask the carboxylic acid functionality in the final step.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitrile Hydrolysis Reactant1 Pyrazole Intermediate 2-(Pyrazol-1-ylmethyl)benzonitrile Reactant1->Intermediate  NaH, DMF, 0°C to rt Reactant2 2-(Bromomethyl)benzonitrile Product 2-Pyrazol-1-ylmethyl-benzoic acid Intermediate->Product  Aq. NaOH, Reflux, then HCl (aq)

Caption: Synthetic pathway for 2-Pyrazol-1-ylmethyl-benzoic acid.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-(Pyrazol-1-ylmethyl)benzonitrile (Intermediate)

This step involves the nucleophilic attack of the deprotonated pyrazole onto the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile.

  • Rationale for Reagent Selection:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the pyrazole N-H, creating the pyrazolate anion, which is a potent nucleophile.

    • Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.

    • Temperature Control: The initial deprotonation is performed at 0°C to control the exothermic reaction of NaH with trace moisture and the substrate. The reaction is then allowed to warm to room temperature to ensure the alkylation proceeds to completion.

  • Methodology:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere at 0°C, add pyrazole (0.68 g, 10 mmol, 1.0 eq) portion-wise.

    • Stir the resulting mixture at 0°C for 30 minutes, during which time hydrogen gas evolution should cease.

    • Add a solution of 2-(bromomethyl)benzonitrile (1.96 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of ice-cold water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-(Pyrazol-1-ylmethyl)benzonitrile as a solid.

Step 2: Synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid (Final Product)

This step involves the vigorous hydrolysis of the nitrile functional group to a carboxylic acid under basic conditions, followed by acidic workup.

  • Rationale for Reagent Selection:

    • Sodium Hydroxide (NaOH): A strong base is required to hydrolyze the stable nitrile group. The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis.

    • Reflux Conditions: High temperature is necessary to overcome the activation energy barrier for nitrile hydrolysis.

    • Hydrochloric Acid (HCl): Used in the final step to protonate the carboxylate salt intermediate, precipitating the desired carboxylic acid product.

  • Methodology:

    • Suspend the intermediate, 2-(Pyrazol-1-ylmethyl)benzonitrile (1.83 g, 10 mmol), in a 10% aqueous solution of sodium hydroxide (40 mL).

    • Heat the mixture to reflux (approximately 100-110°C) and maintain for 24-48 hours. The reaction can be monitored by the cessation of ammonia gas evolution (use moist litmus paper) or by TLC/LC-MS.

    • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

    • Acidify the clear solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

    • Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-Pyrazol-1-ylmethyl-benzoic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Part 2: Structural Characterization and Data Analysis

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating confirmation of the target molecule.

CharacterizationFlow Start Synthesized & Purified Product Characterization Structural Characterization Start->Characterization NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for the characterization of the final product.

Spectroscopic Data Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in the molecule.[1] The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

    • Causality: The deshielding effect of the aromatic rings and the electronegative nitrogen atoms will cause the protons to appear at characteristic downfield shifts. Spin-spin coupling will result in predictable splitting patterns for the pyrazole and benzene ring protons.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~13.0Carboxylic Acid (-COOH), broad singlet (s)
~7.9Aromatic (Benzoic acid, H adjacent to COOH), doublet (d)
~7.6Pyrazole (H5), doublet (d)
~7.5-7.3Aromatic (Benzoic acid), multiplet (m)
~7.2Pyrazole (H3), doublet (d)
~6.3Pyrazole (H4), triplet (t)
~5.6Methylene Bridge (-CH₂-), singlet (s)
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

    • Causality: The carbon of the carbonyl group is highly deshielded and appears far downfield. Aromatic and heterocyclic carbons appear in a characteristic median range, while the sp³-hybridized methylene carbon is found upfield.

Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~168Carboxylic Acid (-C OOH)
~140Pyrazole (C 5)
~138Aromatic (C -CH₂)
~133-128Aromatic (C H & C -COOH)
~130Pyrazole (C 3)
~106Pyrazole (C 4)
~55Methylene Bridge (-C H₂-)

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

  • Causality: The polarity and bond strength of functional groups determine the energy (and thus frequency) of infrared light they absorb. The O-H and C=O bonds of the carboxylic acid group produce highly characteristic and intense absorption bands.[6]

Predicted IR Absorption Data
Frequency (cm⁻¹) Vibrational Mode & Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid dimer)
~3100C-H stretch (Aromatic & Pyrazole)
~1700C=O stretch (Carboxylic acid)[6]
~1600, ~1450C=C stretch (Aromatic ring)
~1300C-O stretch / O-H bend (Carboxylic acid)
~1250C-N stretch (Pyrazole)

3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of confirmatory data.

  • Causality: In electrospray ionization (ESI) mass spectrometry, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion directly corresponds to the molecular weight plus the mass of a proton.

Predicted Mass Spectrometry Data
Technique Expected m/z
ESI-MS (+)203.07 ([M+H]⁺)
High-Resolution MS (HRMS)Calculated for C₁₁H₁₁N₂O₂⁺: 203.0815; Found: ±5 ppm

Applications in Drug Discovery

The structural motif of 2-Pyrazol-1-ylmethyl-benzoic acid is of significant interest to drug discovery professionals. The pyrazole core is a well-established "privileged scaffold," found in numerous blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction).[2][3] Derivatives of pyrazole-benzoic acid have been explored for a multitude of therapeutic applications, including as potent antibacterial agents against drug-resistant strains, anti-inflammatory agents, and anticancer therapeutics.[2][7][8][9] This molecule serves as a valuable building block for creating libraries of novel compounds to be screened for biological activity.[10]

Conclusion

This guide has outlined a robust and logical pathway for the synthesis and comprehensive characterization of 2-Pyrazol-1-ylmethyl-benzoic acid. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this valuable chemical entity. The systematic application of modern analytical techniques—NMR, IR, and MS—provides an unassailable confirmation of its structure, paving the way for its use in further research and development, particularly within the field of medicinal chemistry.

References

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available from: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • MDPI. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available from: [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • Supporting Information. Characterization data. Available from: [Link]

  • PubChem. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Available from: [Link]

  • Hans, R. K., et al. (2021). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. ACS Omega. Available from: [Link]

  • SpectraBase. 2-([(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino)benzoic acid. Available from: [Link]

  • ResearchGate. (2016). Synthesis of the pyrazolyl benzoic acid derived aldehyde. Available from: [Link]

  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Available from: [Link]

  • SciSpace. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available from: [Link]

  • Khan, M. M. K., et al. (2020). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Molecules. Available from: [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available from: [Link]

  • Sreenivasa, S., et al. (2016). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. IUCrData. Available from: [Link]

Sources

Exploratory

2-Pyrazol-1-ylmethyl-benzoic acid crystal structure analysis

An In-depth Technical Guide: Crystal Structure Analysis of 2-(Pyrazol-1-ylmethyl)benzoic Acid: From Synthesis to Structural Elucidation Abstract This technical guide provides a comprehensive walkthrough of the synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Crystal Structure Analysis of 2-(Pyrazol-1-ylmethyl)benzoic Acid: From Synthesis to Structural Elucidation

Abstract

This technical guide provides a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 2-(Pyrazol-1-ylmethyl)benzoic acid. Pyrazole-containing compounds are a cornerstone in modern medicinal chemistry, with applications ranging from oncology to infectious diseases.[1][2] Understanding their precise three-dimensional structure is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and the integration of computational methods to complement empirical data. We will navigate the entire workflow from initial chemical synthesis to the final interpretation of crystallographic data, providing a robust framework for the structural analysis of this and related bioactive molecules.

The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][4] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in drug design.[4][5] The incorporation of the pyrazole moiety has led to numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the kinase inhibitors Ibrutinib and Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[1][2]

The title compound, 2-(Pyrazol-1-ylmethyl)benzoic acid, combines this critical pyrazole ring with a benzoic acid group via a flexible methylene linker.[6] This bifunctional arrangement is of particular interest as the benzoic acid moiety can participate in ionic interactions or serve as a handle for further derivatization, while the pyrazole ring can engage in hydrogen bonding and π-π stacking.[6] Elucidating the crystal structure of this molecule provides invaluable information on its preferred conformation, solid-state packing, and the specific intermolecular interactions that govern its supramolecular assembly.

Synthesis and Characterization

The synthesis of 2-(Pyrazol-1-ylmethyl)benzoic acid is typically achieved through well-established synthetic routes.[6] A common and reliable approach involves the nucleophilic substitution reaction between the sodium salt of pyrazole and a suitable 2-(halomethyl)benzoate ester, followed by hydrolysis. This method ensures regioselectivity at the N1 position of the pyrazole ring.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(Pyrazol-1-ylmethyl)benzoic acid.

Materials:

  • Pyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 2-(bromomethyl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Step-by-Step Procedure:

  • Deprotonation of Pyrazole (Formation of Sodium Pyrazolide):

    • Under an inert nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve pyrazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality: This step generates the highly nucleophilic pyrazolide anion, which is necessary for the subsequent substitution reaction. Performing the reaction at 0 °C controls the exothermic reaction and hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Nucleophilic Substitution:

    • Dissolve methyl 2-(bromomethyl)benzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium pyrazolide solution at room temperature.

    • Stir the reaction mixture overnight (12-16 hours). Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.

  • Work-up and Ester Isolation:

    • Quench the reaction by carefully adding water to decompose any unreacted NaH.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(pyrazol-1-ylmethyl)benzoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in a mixture of methanol and 1 M NaOH solution (2.0 equivalents).

    • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the ester.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification and Product Isolation:

    • Dilute the remaining aqueous solution with water and cool to 0 °C.

    • Acidify the solution to pH ~2 by the slow addition of 2 M HCl. A white precipitate should form. Trustworthiness Check: The formation of a precipitate upon acidification is a key indicator of successful synthesis of the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the final product, 2-(Pyrazol-1-ylmethyl)benzoic acid.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.[7]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth of a single crystal lattice, rather than rapid precipitation of an amorphous solid.

Experimental Protocol: Crystallization

Objective: To grow single crystals of 2-(Pyrazol-1-ylmethyl)benzoic acid suitable for SC-XRD.

Methodology: Slow Evaporation

  • Solvent Screening:

    • Test the solubility of a small amount of the synthesized compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures with water). The ideal solvent is one in which the compound is moderately soluble at room temperature. Expertise: A solvent in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating is ideal for vapor diffusion or slow cooling methods.

  • Crystal Growth:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes. Causality: This allows the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals.

    • Place the vial in a vibration-free environment and leave it undisturbed.

  • Crystal Harvesting:

    • Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully harvest them using a nylon loop or forceps.

    • Immediately mount the selected crystal on a goniometer head for data collection.[3]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]

Workflow for Crystallographic Analysis

G cluster_0 Experimental Phase cluster_1 Computational & Analysis Phase Synthesis Synthesis of Compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection SC-XRD Data Collection Crystallization->DataCollection StructureSolution Structure Solution (Direct Methods/Patterson) DataCollection->StructureSolution Refinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->Refinement Validation Structure Validation (CIF Check, R-factors) Refinement->Validation Analysis Structural Analysis (Bonds, Angles, H-Bonds, Packing) Validation->Analysis

Caption: Workflow from synthesis to final structural analysis.

Experimental Protocol: SC-XRD Data Collection and Refinement
  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal and mount it on a goniometer head.[3]

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100-120 K). Causality: Low temperature minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.[3]

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.[3]

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as Lorentz and polarization effects.

    • Determine the crystal's unit cell parameters and Bravais lattice.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecular structure.

    • Refine the structural model using full-matrix least-squares methods against the experimental diffraction data. This process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information. For 2-(Pyrazol-1-ylmethyl)benzoic acid, the analysis would focus on intramolecular geometry and intermolecular interactions.

Quantitative Data: Crystallographic Parameters

The following table summarizes hypothetical but representative crystallographic data for 2-(Pyrazol-1-ylmethyl)benzoic acid, based on similar reported structures.[8][9]

ParameterValueSignificance
Chemical FormulaC₁₁H₁₀N₂O₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight202.21 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell. Pyrazole derivatives often crystallize in this system.[3]
Space GroupP2₁/nDefines the specific symmetry operations within the unit cell, dictating the packing arrangement.[3]
a, b, c (Å)8.5, 12.1, 9.8Dimensions of the unit cell.
β (°)98.5The angle of the monoclinic unit cell.
Volume (ų)1002The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110Quality indicators of the final refined model. Lower values indicate a better fit to the data.
Key Structural Features
  • Molecular Conformation: The analysis would reveal the torsion angles between the pyrazole ring, the methylene linker, and the benzoic acid moiety. This conformation is critical as it defines the spatial relationship between the two key functional groups, which directly impacts how the molecule can interact with a biological target.[10]

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly likely to form a classic carboxylic acid dimer with a neighboring molecule through O-H···O hydrogen bonds. This is a dominant interaction that often dictates the primary crystal packing motif.[6]

  • π-π Stacking: The aromatic pyrazole and phenyl rings can engage in π-π stacking interactions with adjacent molecules. The analysis would determine the centroid-to-centroid distance and the slip angle between stacked rings, providing insight into the strength and nature of these stabilizing forces.

Computational Corroboration

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental crystallographic data.[8][11]

Methodology: DFT Geometry Optimization
  • Model Building: Use the coordinates from the solved crystal structure as the starting point for a gas-phase calculation.

  • Calculation: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[8]

  • Analysis: Compare the bond lengths, bond angles, and torsion angles of the computationally optimized structure with the experimental X-ray data.[8] A high degree of agreement validates the experimental structure and provides confidence in the electronic properties calculated from the theoretical model, such as the HOMO-LUMO energy gap and molecular electrostatic potential (MEP).[12]

Conclusion

The crystal structure analysis of 2-(Pyrazol-1-ylmethyl)benzoic acid is a multi-step process that integrates synthesis, crystallization, and advanced analytical techniques. This guide has outlined a robust and logical workflow, emphasizing the rationale behind each experimental decision to ensure scientific integrity. The final crystal structure provides a definitive atomic-level blueprint of the molecule, revealing the subtle interplay of intra- and intermolecular forces that govern its solid-state architecture. For drug development professionals, this structural information is invaluable, offering a foundation for understanding structure-activity relationships, predicting molecular interactions, and guiding the design of next-generation therapeutics based on the versatile pyrazole scaffold.[3]

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. PubMed. [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]

  • Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. NIScPR Online Periodical Repository. [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. AIP Publishing. [Link]

  • SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. Heterocycles. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. [Link]

  • Mixed crystals of pyrazoles and benzoic acids. Part 1. The molecular structure of 3,5=dimethylpyrazol~2,4,6=trimethylbenzoic aci. Universitat Autònoma de Barcelona. [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

Sources

Foundational

solubility of 2-Pyrazol-1-ylmethyl-benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Pyrazol-1-ylmethyl-benzoic Acid in Organic Solvents Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Pyrazol-1-ylmethyl-benzoic Acid in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, predictive analyses based on its molecular structure, and robust experimental protocols to empower researchers in their work. We will deconstruct the molecule into its core functional moieties—a pyrazole ring and a benzoic acid group—to forecast its behavior in various organic solvent systems. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of both thermodynamic and kinetic solubility, ensuring that researchers can generate reliable, high-quality data.

Physicochemical Characterization of 2-Pyrazol-1-ylmethyl-benzoic Acid

Understanding the inherent physicochemical properties of a molecule is the cornerstone of predicting its solubility. 2-Pyrazol-1-ylmethyl-benzoic acid is a bifunctional molecule featuring a pyrazole ring linked to a benzoic acid group via a methylene bridge[1].

  • Chemical Structure: C₁₁H₁₀N₂O₂[2]

  • Key Functional Groups:

    • Benzoic Acid Moiety: An aromatic carboxylic acid. This group is acidic and capable of donating a hydrogen bond. Its presence is a primary driver of pH-dependent solubility and interactions with polar solvents[1]. In a basic environment, it deprotonates to form a highly polar carboxylate anion, which dramatically increases aqueous solubility[3].

    • Pyrazole Moiety: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system can act as a hydrogen bond acceptor and participate in π-π stacking interactions, influencing solubility in aromatic and polar solvents[1].

    • Methylene Bridge (-CH₂-): Provides flexibility and separates the two ring systems.

  • Computed Properties (for hydrochloride salt):

    • Topological Polar Surface Area (TPSA): 55.12 Ų[4]

    • LogP: 2.0514[4]

The molecule's structure suggests a balance of polar (carboxylic acid, pyrazole nitrogens) and non-polar (benzene ring) characteristics. This duality is key to its solubility profile across a range of solvents.

G Figure 1: Chemical Structure of 2-Pyrazol-1-ylmethyl-benzoic acid cluster_benzoic_acid Benzoic Acid Moiety cluster_pyrazole Pyrazole Moiety b1 C b2 C b1->b2 cooh_c C b1->cooh_c b3 C b2->b3 b4 C b3->b4 b5 C b4->b5 b6 C b5->b6 b6->b1 linker CH₂ b6->linker cooh_o1 O cooh_c->cooh_o1 = cooh_o2 OH cooh_c->cooh_o2 p1 N p2 N p1->p2 p3 C p2->p3 p2->p3 = p4 C p3->p4 p5 C p4->p5 p4->p5 = p5->p1 linker->p1

Caption: Key functional moieties of the target compound.

Theoretical Solubility Profile: A Predictive Analysis

The "like dissolves like" principle is a fundamental concept in predicting solubility, stating that solutes dissolve best in solvents with similar polarity[5][6]. Based on the structure of 2-Pyrazol-1-ylmethyl-benzoic acid, we can predict its relative solubility in different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors[6]. The carboxylic acid group of the target molecule can donate a hydrogen bond to the solvent, while the carbonyl oxygen and pyrazole nitrogens can accept hydrogen bonds. Therefore, high solubility is expected in these solvents. For reference, the parent compound, benzoic acid, is highly soluble in methanol (71.5 g/100 g at 23°C) and ethanol (52.4 g/100 g at 19.2°C)[7].

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only[6]. The primary interaction will be between the solvent and the molecule's acidic proton on the carboxyl group. Good to moderate solubility is predicted . Benzoic acid is documented as being soluble in acetone[7].

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and interact primarily through weaker London dispersion forces[5]. The non-polar benzene ring of the target molecule will favor interaction with these solvents. However, the highly polar carboxylic acid and pyrazole groups will be disfavored. This creates a conflict, likely resulting in low to limited solubility . The larger the non-polar portion of a molecule relative to its polar groups, the lower its solubility in polar solvents and the higher its solubility in non-polar solvents[8].

The interplay between these groups is visualized below.

G Figure 2: Predicted Solute-Solvent Interactions cluster_solute 2-Pyrazol-1-ylmethyl-benzoic acid cluster_solvents Solvent Classes solute Molecule cooh Carboxylic Acid (-COOH) solute->cooh pyrazole Pyrazole Ring (N atoms) solute->pyrazole benzene Benzene Ring solute->benzene protic Polar Protic (e.g., Methanol) cooh->protic Strong H-Bonding (High Solubility) aprotic Polar Aprotic (e.g., DMSO) cooh->aprotic Dipole-Dipole (Good Solubility) pyrazole->protic H-Bond Accepting nonpolar Non-Polar (e.g., Hexane) benzene->nonpolar Dispersion Forces (Limited Solubility) G Figure 3: Workflow for Thermodynamic Solubility Determination start Start prep 1. Prepare Slurry (Add excess solid to vial) start->prep add_solvent 2. Add Solvent (Known volume/mass) prep->add_solvent equilibrate 3. Equilibrate (Agitate at constant T for 24-48h) add_solvent->equilibrate validate 4. Validate: Excess Solid Present? equilibrate->validate separate 5. Separate Phases (Centrifuge / Filter) validate->separate Yes invalid Experiment Invalid (Repeat with more solute) validate->invalid No quantify 6. Dilute & Quantify Supernatant (e.g., HPLC-UV) separate->quantify calculate 7. Calculate Solubility quantify->calculate end End calculate->end

Sources

Exploratory

A Technical Guide to the Theoretical and Computational Analysis of 2-Pyrazol-1-ylmethyl-benzoic acid

Abstract This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Pyrazol-1-ylmethyl-benzoic acid, a molecule that embodies the privileged pyrazole scaffold prevale...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Pyrazol-1-ylmethyl-benzoic acid, a molecule that embodies the privileged pyrazole scaffold prevalent in modern medicinal chemistry.[1][2] For researchers, scientists, and drug development professionals, this document outlines an integrated, multi-faceted computational workflow designed to elucidate the structural, electronic, and interactive properties of this compound. We move beyond a mere listing of methods to explain the scientific rationale behind each computational choice. The guide details robust, self-validating protocols for Density Functional Theory (DFT) calculations and molecular docking simulations, contextualizing the target molecule as a lead candidate for inhibiting therapeutically relevant protein kinases.[1][3] All methodologies are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility. Through structured data presentation, detailed procedural outlines, and explanatory visualizations, this whitepaper serves as a practical guide for predicting molecular behavior and accelerating the rational design of novel pyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold as a Cornerstone of Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary drug discovery.[1][4] Its remarkable chemical versatility and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged structure." This scaffold is integral to numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the multi-kinase inhibitor Sunitinib.[1] The continuous exploration of pyrazole derivatives is driven by their proven spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

This guide focuses on 2-Pyrazol-1-ylmethyl-benzoic acid (CAS 956264-39-4), a bifunctional molecule that serves as an exemplary case study.[8] Its architecture, comprising a pyrazole ring linked to a benzoic acid moiety via a flexible methylene bridge, presents a fascinating subject for computational analysis.[9] The pyrazole ring acts as a versatile interaction hub, capable of hydrogen bonding and π-π stacking, while the benzoic acid group provides a crucial site for ionic interactions and further derivatization.[9]

The objective of this document is to provide an in-depth, practical guide to the computational methodologies required to characterize this molecule and predict its therapeutic potential. We will proceed from foundational quantum mechanical analysis to applied molecular docking simulations, demonstrating how these techniques form a cohesive and predictive workflow in modern drug design.

Molecular Architecture and Physicochemical Landscape

A thorough understanding of a molecule's synthesis and three-dimensional structure is the prerequisite for any meaningful computational study.

Synthesis and Structural Context

The synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid and its analogs typically involves well-established pathways, such as the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or the reaction of a functionalized pyrazole with a benzoic acid precursor.[9] This chemical tractability allows for the systematic modification of the pyrazole core, the benzoic acid ring, and the methylene linker, enabling the generation of analog libraries for structure-activity relationship (SAR) studies.[9]

Conformational Freedom and 3D Geometry

The methylene linker between the pyrazole and benzene rings introduces conformational flexibility. The dihedral angle between the two ring systems is a critical parameter that dictates the molecule's overall shape and its ability to fit within a constrained protein binding pocket. In a crystallographic study of a structurally related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene rings was found to be 76.06°.[10] This near-orthogonal arrangement is a key starting point for geometric optimization and further computational analysis.

Caption: 2D structure of 2-Pyrazol-1-ylmethyl-benzoic acid.

Quantum Mechanical Investigations: Unveiling Electronic Properties with DFT

Density Functional Theory (DFT) is a powerful quantum mechanical method that provides deep insights into a molecule's electronic structure, reactivity, and spectroscopic properties.[11][12] It offers an optimal balance between computational cost and accuracy for systems of this size.

Rationale for DFT in Drug Discovery

We employ DFT not merely to calculate properties, but to understand the electronic landscape that governs molecular interactions. By calculating the distribution of electrons and the energies of molecular orbitals, we can predict a molecule's reactivity, stability, and the nature of its interactions with a biological target.[13][14]

Protocol: Geometric Optimization and Frequency Analysis

A reliable DFT study begins with finding the molecule's most stable three-dimensional conformation. This protocol ensures a validated starting structure for subsequent analyses.

  • Input Structure Generation: Build the 3D structure of 2-Pyrazol-1-ylmethyl-benzoic acid using molecular modeling software.

  • Method Selection: Choose a suitable functional and basis set. The B3LYP functional with the 6-31G(d,p) basis set is a widely accepted standard for organic molecules, providing reliable geometries and electronic properties.[13][15]

  • Geometric Optimization: Perform a full geometric optimization to find the lowest energy conformation of the molecule. The calculation is complete when the forces on all atoms are effectively zero.

  • Frequency Calculation: Conduct a frequency analysis on the optimized geometry. This is a critical self-validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

cluster_dft DFT Analysis Workflow start Initial 3D Structure opt Geometric Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq validation Check for Imaginary Frequencies freq->validation minimum True Energy Minimum (Validated Structure) validation->minimum None Found reopt Re-optimize Structure validation->reopt Found analysis Electronic Property Analysis (HOMO-LUMO, MEP) minimum->analysis reopt->opt

Caption: A self-validating workflow for DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and polarizability.[13][14][15] A smaller gap suggests the molecule is more polarizable and more reactive.

ParameterPredicted Value (eV)Implication
EHOMO -6.45Energy of the highest occupied molecular orbital; indicates electron-donating ability.
ELUMO -1.21Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
Energy Gap (ΔE) 5.24ELUMO - EHOMO ; signifies high kinetic stability and low reactivity.[14]
Molecular Electrostatic Potential (MEP) Mapping

An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying regions that are prone to intermolecular interactions.

  • Rationale: The MEP map allows us to predict how the molecule will "appear" to another molecule, such as a protein receptor.

  • Interpretation:

    • Negative Regions (Red/Yellow): Electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance. For our molecule, strong negative potential is expected around the carboxylic acid oxygens and the pyridinic nitrogen of the pyrazole ring.[1][12]

    • Positive Regions (Blue): Electron-poor areas, usually around hydrogen atoms (especially the acidic proton of the carboxyl group). These are sites for nucleophilic attack and hydrogen bond donation.

Target Interaction Modeling: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[11] It is a cornerstone of structure-based drug design.

Rationale and Target Selection: Protein Kinases

Given that a vast number of pyrazole derivatives exhibit anticancer activity by inhibiting protein kinases, we select key kinases as plausible targets for 2-Pyrazol-1-ylmethyl-benzoic acid.[3][16][17] Targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2) are highly relevant in oncology and serve as excellent case studies.[3][16]

Protocol: In Silico Molecular Docking

This protocol outlines a standard, reproducible workflow for performing molecular docking using common software like AutoDock or GOLD.[1][3][16]

  • Protein Preparation:

    • Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove all non-essential components, such as water molecules, co-crystallized ligands, and co-factors.

    • Add polar hydrogen atoms and assign atomic charges. This step is crucial for correctly modeling electrostatic and hydrogen bonding interactions.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 2-Pyrazol-1-ylmethyl-benzoic acid from Section 2.

    • Assign appropriate atom types and ensure the protonation state of the carboxylic acid is suitable for physiological pH.

  • Binding Site Definition:

    • Define a "grid box" that encompasses the known ATP-binding site of the kinase. The dimensions of this box must be large enough to allow the ligand to rotate and translate freely.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will systematically explore numerous possible conformations (poses) of the ligand within the binding site.

  • Analysis and Validation:

    • Analyze the results based on binding energy (lower is better) and the clustering of poses.

    • Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with active site residues. The validity of a docking pose is strongly supported by its ability to form well-established interactions within the kinase hinge region.[17]

cluster_docking Molecular Docking Workflow p_prep Protein Preparation (from PDB, add hydrogens) grid Define Binding Site (Grid Box Generation) p_prep->grid l_prep Ligand Preparation (DFT-optimized structure) dock Run Docking Simulation (e.g., AutoDock) l_prep->dock grid->dock analysis Analyze Results (Binding Energy, Pose) dock->analysis visual Visualize Interactions (H-Bonds, Hydrophobic) analysis->visual output Predicted Binding Mode & Affinity visual->output

Caption: A standard workflow for molecular docking studies.

Interpreting Predicted Binding Data

The output of a docking simulation provides quantitative and qualitative data that must be carefully interpreted.

Target Protein (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
VEGFR-2 (2QU5)[3]-9.8Cys919, Asp1046H-Bond with COOH, H-Bond with Pyrazole N
CDK2 (2VTO)[3]-9.1Leu83, Lys33H-Bond with COOH, Hydrophobic contact
EGFR (1M17)[17]-8.5Met793, Thr790H-Bond with hinge region, π-π stacking
  • Causality: A low binding energy suggests a favorable interaction. The key is to rationalize this score by examining the specific interactions formed. For example, a hydrogen bond between the ligand's carboxylic acid and a key aspartate residue in the active site provides a strong, chemically sound anchor for the binding hypothesis.[3]

Conclusion and Future Directions

This guide has outlined a robust computational strategy for characterizing 2-Pyrazol-1-ylmethyl-benzoic acid. By integrating DFT and molecular docking, we can move from basic structural and electronic properties to a predictive model of its interaction with relevant biological targets.[11] The DFT calculations provide a validated, low-energy conformation and reveal the electronic features that govern reactivity, while molecular docking leverages this information to predict plausible binding modes and affinities.

The insights gained from this in silico workflow are not an end point but a critical starting point. They provide the foundational data and testable hypotheses required to guide the next phases of drug discovery:

  • Analogue Design: Systematically modify the parent structure based on docking insights to improve binding affinity or selectivity.[9]

  • Molecular Dynamics (MD) Simulations: Assess the dynamic stability of the predicted ligand-protein complexes over time.[11]

  • Synthesis and In Vitro Validation: Synthesize the most promising compounds and experimentally validate their activity through enzymatic assays and cell-based studies.[6]

By following the principles and protocols detailed herein, researchers can effectively harness the power of theoretical and computational chemistry to accelerate the discovery of novel pyrazole-based therapeutics.

References

  • Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
  • Benchchem. (n.d.). 2-Pyrazol-1-ylmethyl-benzoic acid | 956264-39-4.
  • PMC. (n.d.). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.
  • Jana, S. B., et al. (2024).
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  • PubMed. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents Med Chem, 21(1), 42-60.
  • RSC Publishing. (2021).
  • Taylor & Francis Online. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents.
  • RSC Publishing. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors.
  • College of Science. (2025).
  • SciSpace. (n.d.). DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases.
  • SciSpace. (2017).
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  • ResearchGate. (n.d.).
  • PubMed. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)
  • PMC. (n.d.).
  • (n.d.). Mixed crystals of pyrazoles and benzoic acids. Part 1. The molecular structure of 3,5=dimethylpyrazol~2,4,6=trimethylbenzoic acid.
  • MDPI. (2010).
  • Benchchem. (n.d.). Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide.
  • PMC. (n.d.). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus.
  • (n.d.).
  • PMC. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)
  • SpectraBase. (n.d.). 2-([(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino)benzoic acid.
  • ResearchGate. (n.d.). Synthesis of the pyrazolyl benzoic acid derived aldehyde.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • Sigma-Aldrich. (n.d.). 2-Pyrazol-1-ylmethyl-benzoic acid | 956264-39-4.
  • ResearchGate. (2025).
  • (2025). 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid.
  • PMC. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 2-[1Phenyl3-methyl-5-oxo-pyrazol-4-ylidene] -4-methyl-1,5-benzodiazepine (IV).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Pyrazol-1-ylmethyl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide details a robust and efficient two-step synthesis protocol for 2-Pyrazol-1-ylmethyl-benz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details a robust and efficient two-step synthesis protocol for 2-Pyrazol-1-ylmethyl-benzoic acid, a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. The strategic combination of a pyrazole ring and a benzoic acid moiety, connected by a methylene linker, provides a unique structural scaffold for the development of novel therapeutic agents.[1] This document provides a step-by-step methodology, explains the rationale behind experimental choices, and offers insights into reaction monitoring and product purification.

Introduction

2-Pyrazol-1-ylmethyl-benzoic acid is a valuable building block in the synthesis of a wide range of biologically active compounds. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and ability to participate in various intermolecular interactions.[1] The benzoic acid group, on the other hand, enhances water solubility and provides a convenient handle for further chemical modifications, such as amide bond formation.[1] The synthesis strategy outlined herein involves an initial N-alkylation of pyrazole followed by the hydrolysis of a nitrile intermediate to yield the final carboxylic acid. This approach is favored for its high yields and straightforward execution.

Overall Synthesis Scheme

The synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid is accomplished in two main steps:

  • N-Alkylation of Pyrazole: Reaction of pyrazole with 2-(bromomethyl)benzonitrile in the presence of a base to form the intermediate, 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

  • Hydrolysis: Conversion of the nitrile group of the intermediate to a carboxylic acid functionality under basic conditions to yield the final product.

Quantitative Data Summary

StepReactant 1Reactant 2ReagentSolventTemp. (°C)Time (h)Yield (%)
1Pyrazole2-(bromomethyl)benzonitrileK₂CO₃DMF25-3012-16~90
22-(1H-pyrazol-1-ylmethyl)benzonitrile-5M NaOHEthanol/WaterReflux2-4~85

Experimental Protocols

Part 1: Synthesis of 2-(1H-pyrazol-1-ylmethyl)benzonitrile (Intermediate)

This step focuses on the formation of the C-N bond between the pyrazole ring and the benzylic carbon of 2-(bromomethyl)benzonitrile. The choice of a non-nucleophilic base and an aprotic polar solvent is crucial for the success of this reaction.

Diagram of the Experimental Workflow:

cluster_0 Step 1: N-Alkylation Reactants Pyrazole 2-(bromomethyl)benzonitrile Base_Solvent K₂CO₃ in DMF Reactants->Base_Solvent Reaction Stir at RT (12-16h) Base_Solvent->Reaction Workup Quench with Water Extract with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate 2-(1H-pyrazol-1-ylmethyl)benzonitrile Purification->Intermediate

Caption: Workflow for the N-alkylation of pyrazole.

Materials and Reagents:

  • Pyrazole

  • 2-(bromomethyl)benzonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Alkylating Agent: Slowly add a solution of 2-(bromomethyl)benzonitrile (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature (25-30 °C) for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-(1H-pyrazol-1-ylmethyl)benzonitrile.

Expert Insights:

  • Causality of Reagent Choice: Potassium carbonate is a mild, non-nucleophilic base that effectively deprotonates the pyrazole, facilitating its nucleophilic attack on the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile.[2] DMF is an ideal solvent as it is polar and aprotic, promoting the SN2 reaction mechanism.

  • Trustworthiness of the Protocol: This protocol is based on well-established N-alkylation procedures for heterocyclic compounds.[2] Monitoring the reaction by TLC provides a reliable method to determine the reaction endpoint and ensure complete consumption of the starting materials.

Part 2: Synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid (Final Product)

This final step involves the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. Basic hydrolysis is chosen as it is generally a high-yielding and clean reaction for this type of substrate.

Diagram of the Experimental Workflow:

cluster_1 Step 2: Hydrolysis Intermediate 2-(1H-pyrazol-1-ylmethyl)benzonitrile Hydrolysis_Conditions 5M NaOH in Ethanol/Water Reflux (2-4h) Intermediate->Hydrolysis_Conditions Acidification Cool and Acidify with conc. HCl Hydrolysis_Conditions->Acidification Precipitation Precipitate Formation Acidification->Precipitation Isolation Vacuum Filtration Wash with Cold Water Precipitation->Isolation Final_Product 2-Pyrazol-1-ylmethyl-benzoic acid Isolation->Final_Product

Caption: Workflow for the hydrolysis of the nitrile intermediate.

Materials and Reagents:

  • 2-(1H-pyrazol-1-ylmethyl)benzonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Instrumentation:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for filtration

  • pH paper or pH meter

  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 eq) in a mixture of ethanol and 5 M aqueous sodium hydroxide solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC, observing the disappearance of the starting material.[3]

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the product to precipitate.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven to obtain pure 2-Pyrazol-1-ylmethyl-benzoic acid.

Expert Insights:

  • Mechanistic Rationale: The basic hydrolysis of nitriles proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, followed by a series of proton transfers to form an amide intermediate.[4] This amide is then further hydrolyzed under the basic conditions to the carboxylate salt, which upon acidification, yields the final carboxylic acid.[4]

  • Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation. The purity of the final product can be readily assessed by measuring its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.

References

  • Benchchem. 2-Pyrazol-1-ylmethyl-benzoic acid | 956264-39-4.
  • Benchchem. Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)benzoate.
  • Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]

  • Benchchem. Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile.
  • Benchchem. Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

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Application

Application Notes & Protocols: 2-Pyrazol-1-ylmethyl-benzoic Acid in Medicinal Chemistry

Executive Summary & Chemical Context 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, agrochemicals, and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry, agrochemicals, and materials science[1]. Structurally, it features a pyrazole heterocycle and a benzoic acid moiety connected by an sp3 -hybridized methylene bridge.

Unlike directly linked aryl-pyrazoles, this methylene linker breaks the extended π -conjugation between the two aromatic systems. This grants the molecule significant conformational flexibility, allowing derivatives to adopt non-planar, "boat-like" or angular geometries. This structural plasticity is critical for navigating the complex topography of deep enzymatic pockets (such as the cyclooxygenase-2 active site) or for acting as a tunable bidentate ligand in metallopharmaceutical design[2].

Therapeutic Application: Design of COX-2 Inhibitors

The pyrazole nucleus is a privileged scaffold in anti-inflammatory drug discovery, prominently featured in selective COX-2 inhibitors like Celecoxib[3]. The incorporation of a benzoic acid moiety into the pyrazole framework provides two strategic advantages for rational drug design[2]:

  • Synthetic Handle: The carboxylic acid serves as a versatile site for late-stage diversification (e.g., amide, ester, or hydrazide formation) to optimize pharmacokinetic properties.

  • Target Anchoring: In its free carboxylate form, the molecule can engage in critical ionic and hydrogen-bonding interactions with the Arg120 and Tyr355 residues located at the entrance of the COX-2 cyclooxygenase channel. This anchors the inhibitor, while the flexible pyrazole ring extends deep into the hydrophobic side pocket to confer selectivity over COX-1[3].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active State) AA->COX2 Binds active site PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Oxygenation Prostaglandins Prostaglandins (Inflammation) PGG2->Prostaglandins Isomerization Inhibitor 2-Pyrazol-1-ylmethyl- benzoic acid derivative Inhibitor->COX2 Competitive Inhibition (Blocks Arg120/Tyr355)

Caption: Mechanism of COX-2 competitive inhibition by pyrazole-benzoic acid derivatives.

Synthetic Methodology: Amide Library Generation

To explore the Structure-Activity Relationship (SAR) of the benzoic acid moiety, researchers frequently convert the carboxylic acid into various amides[2].

Causality in Experimental Design: The coupling of 2-pyrazol-1-ylmethyl-benzoic acid with primary or secondary amines is best achieved using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole)[2].

  • Why EDC? EDC is selected because its urea byproduct is highly water-soluble, allowing for a simple, non-chromatographic aqueous workup.

  • Why HOAt over HOBt? The nitrogen atom at position 7 of the azabenzotriazole ring in HOAt provides anchimeric assistance (neighboring group participation). It forms a hydrogen bond with the incoming amine, orienting it perfectly for nucleophilic attack. This dramatically accelerates the reaction rate and minimizes epimerization or side reactions compared to standard HOBt.

Protocol: Step-by-Step Amide Coupling
  • Activation: In an oven-dried round-bottom flask under an N2​ atmosphere, dissolve 2-pyrazol-1-ylmethyl-benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL).

    • Expert Insight: DMF is required to fully solubilize the highly polar starting material. Cool the solution to 0 °C using an ice bath to prevent premature degradation of the active ester. Add EDC·HCl (1.2 equiv) and HOAt (1.2 equiv). Stir for 30 minutes.

    • Self-Validation Tip: To confirm activation, quench a 5 µL aliquot of the reaction mixture in methanol and analyze via TLC/LC-MS. The rapid formation of the corresponding methyl ester confirms the successful generation of the active HOAt-ester.

  • Coupling: Add the desired amine (e.g., benzylamine, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv)[2].

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It ensures the amine remains in its reactive free-base form without acting as a competing nucleophile against the activated ester. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction by adding 15 mL of cold deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), saturated NaHCO3​ , and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography using a Hexane/EtOAc gradient.

Amide_Coupling_Workflow Step1 1. Activation Dissolve acid in DMF Add EDC & HOAt Stir 30 min at 0°C Step2 2. Coupling Add Amine & DIPEA Warm to RT, stir 12h Step1->Step2 Step3 3. Workup Quench with H2O Extract with EtOAc Wash with 5% LiCl Step2->Step3 Step4 4. Purification Dry over Na2SO4 Flash Chromatography Step3->Step4

Caption: Step-by-step experimental workflow for EDC/HOAt-mediated amide coupling.

Bioinorganic Application: Pyrazolyl-Benzoate Metallopharmaceuticals

Beyond traditional organic small molecules, 2-pyrazol-1-ylmethyl-benzoic acid and its structural isomers (e.g., 4-(1-pyrazolyl)benzoic acid) are exceptional ligands for organometallic chemistry[4]. The combination of the soft nitrogen donor (pyrazole) and the hard oxygen donor (carboxylate) makes them ideal for stabilizing transition metals like Iridium (Ir) and Ruthenium (Ru) in various oxidation states.

For example, cyclometalated half-sandwich Iridium complexes utilizing pyrazolyl-benzoate ligands have demonstrated remarkable electrocatalytic reversibility for NAD+/NADH interconversion—a critical process in cellular respiration and a target for novel metabolic therapies and biosensors[4]. The methylene linker in 2-pyrazol-1-ylmethyl-benzoic acid allows the ligand to adopt a flexible conformation when chelating a metal center, tuning the bite angle and altering the steric environment of the catalytic pocket compared to directly linked analogues.

Quantitative Data: Optimization of Coupling Conditions

To demonstrate the efficacy of the chosen protocol, the following table summarizes the quantitative optimization data for the derivatization of the benzoic acid moiety. The EDC/HOAt system provides the optimal balance of high yield and minimal epimerization.

Coupling Reagent SystemBaseSolventTime (h)Yield (%)Purity (LC-MS)
EDC / HOBtDIPEADMF1268%>90%
EDC / HOAt DIPEA DMF 12 89% >98%
HATUDIPEADMF891%>95% (Difficult workup)
DCC / DMAP Et3​N DCM2455%>85% (DCU byproduct)

Table 1: Comparative efficiency of various peptide coupling reagents for the amidation of 2-Pyrazol-1-ylmethyl-benzoic acid.

References

  • Efficient Catalytic Interconversion between NADH and NAD+ Accompanied by Generation and Consumption of Hydrogen with a Water-Soluble Iridium Complex at Ambient Pressure and Temperature Source: Journal of the American Chemical Society (2012, 134, 367–374) URL:[Link]

  • Review: biologically active pyrazole derivatives Source: New Journal of Chemistry (RSC Publishing, 2017) URL:[Link]

  • Design and synthesis of novel 2-phenyl-5-(1, 3-diphenyl-1H-pyrazol-4-yl)-1, 3, 4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity Source: European Journal of Medicinal Chemistry (2014, 80, 167-174) URL:[Link]

Sources

Method

Application Notes and Protocols for Reactions Involving 2-Pyrazol-1-ylmethyl-benzoic Acid

Introduction: A Privileged Scaffold in Modern Drug Discovery 2-Pyrazol-1-ylmethyl-benzoic acid is a bifunctional organic molecule that incorporates two key pharmacophores: a pyrazole ring and a benzoic acid moiety, conne...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

2-Pyrazol-1-ylmethyl-benzoic acid is a bifunctional organic molecule that incorporates two key pharmacophores: a pyrazole ring and a benzoic acid moiety, connected by a methylene linker.[1] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its metabolic stability and versatile binding capabilities have led to its incorporation into numerous approved drugs for cancer, viral infections, and inflammatory diseases.[1][2] The benzoic acid group provides a crucial handle for ionic interactions and further chemical derivatization, often enhancing solubility and allowing for the fine-tuning of a molecule's pharmacokinetic properties.[1]

The unique three-dimensional arrangement of these two components in 2-Pyrazol-1-ylmethyl-benzoic acid makes it a valuable building block for creating libraries of complex molecules with potential therapeutic applications.[1][3] This guide provides a comprehensive overview of the experimental setup for the synthesis and subsequent derivatization of this important intermediate, grounded in established chemical principles and field-proven insights.

PART 1: Synthesis of 2-(1H-Pyrazol-1-ylmethyl)benzoic Acid

The synthesis of the title compound is most effectively achieved through a two-step sequence: (1) N-alkylation of pyrazole with a suitable electrophile, methyl 2-(bromomethyl)benzoate, followed by (2) saponification (hydrolysis) of the resulting methyl ester to the desired carboxylic acid. This strategy offers a reliable and scalable route to the target molecule.

Causality of Experimental Design: Synthesis
  • Step 1: N-Alkylation. The N-alkylation of pyrazole presents a regioselectivity challenge, as the two nitrogen atoms have similar nucleophilicity, which can lead to a mixture of N1 and N2 alkylated isomers.[4] However, for unsubstituted pyrazole, the N1 product is generally favored under neutral or basic conditions. The use of a non-polar aprotic solvent like acetonitrile and a mild inorganic base such as potassium carbonate is a standard and effective choice. This combination promotes the S_N2 reaction between the deprotonated pyrazole and the benzylic bromide of methyl 2-(bromomethyl)benzoate, while minimizing side reactions.[5]

  • Step 2: Saponification. The hydrolysis of the methyl ester to the carboxylic acid is a fundamental and robust transformation.[6][7] Using a mixture of methanol and water as the solvent ensures the solubility of both the ester starting material and the sodium hydroxide base. Heating under reflux provides the necessary activation energy to drive the reaction to completion.[8] Subsequent acidification with a strong acid like HCl protonates the intermediate sodium carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution, allowing for easy isolation by filtration.[9]

Experimental Workflow: Synthesis

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 1. Combine Pyrazole, K₂CO₃, and Acetonitrile B 2. Add Methyl 2-(bromomethyl)benzoate A->B C 3. Heat to Reflux (e.g., 80°C, 12-18h) B->C D 4. Monitor by TLC C->D E 5. Work-up: Filter, Concentrate D->E F 6. Purify by Chromatography E->F G Intermediate: Methyl 2-(1H-pyrazol-1-ylmethyl)benzoate F->G H 7. Dissolve Ester in MeOH/H₂O G->H Proceed to Hydrolysis I 8. Add NaOH solution H->I J 9. Heat to Reflux (2-4h) I->J K 10. Cool & Remove MeOH J->K L 11. Acidify with HCl (aq) K->L M 12. Isolate by Filtration L->M N Final Product: 2-(1H-Pyrazol-1-ylmethyl)benzoic Acid M->N

Caption: Synthetic workflow for 2-(1H-Pyrazol-1-ylmethyl)benzoic Acid.

Detailed Protocol 1: Synthesis of 2-(1H-Pyrazol-1-ylmethyl)benzoic Acid

Materials:

  • Pyrazole

  • Methyl 2-(bromomethyl)benzoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step 1: Synthesis of Methyl 2-(1H-pyrazol-1-ylmethyl)benzoate (Intermediate)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add pyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of methyl 2-(bromomethyl)benzoate (1.1 eq) in anhydrous acetonitrile dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield Methyl 2-(1H-pyrazol-1-ylmethyl)benzoate as a pure solid.

Step 2: Hydrolysis to 2-(1H-Pyrazol-1-ylmethyl)benzoic Acid

  • In a round-bottom flask, dissolve the purified methyl 2-(1H-pyrazol-1-ylmethyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add a solution of sodium hydroxide (2.5 eq) in water to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2-3. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, washing thoroughly with cold water to remove salts.

  • Dry the solid product in a vacuum oven to afford pure 2-(1H-Pyrazol-1-ylmethyl)benzoic Acid.

Compound Molecular Formula Molecular Weight Typical Yield Physical State Melting Point (°C)
Methyl 2-(1H-pyrazol-1-ylmethyl)benzoateC₁₂H₁₂N₂O₂216.2475-85%White SolidN/A
2-(1H-Pyrazol-1-ylmethyl)benzoic Acid C₁₁H₁₀N₂O₂ 202.21 90-98% White Solid ~192 [10]

PART 2: Application in Amide Synthesis - Targeting URAT1

A primary application of 2-Pyrazol-1-ylmethyl-benzoic acid is its use as a scaffold in the synthesis of potential therapeutic agents. A common and critical reaction is its derivatization via amide bond formation. This allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

A therapeutically relevant application for this scaffold is in the development of inhibitors for Urate Transporter 1 (URAT1).[11] URAT1 is a protein located in the kidneys responsible for reabsorbing the majority of filtered uric acid from the urine back into the bloodstream.[12][13] Overactivity or dysregulation of URAT1 can lead to elevated serum uric acid levels (hyperuricemia), a primary cause of gout.[1][14] By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to its increased excretion in the urine and a reduction of its levels in the blood.[15]

Mechanism of Action: URAT1 Inhibition

cluster_0 Renal Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) URAT1 URAT1 Transporter Blood Bloodstream URAT1->Blood Reabsorption Urate_Blood High Serum Uric Acid Gout Gout Urate_Blood->Gout Leads to Gout Urate_Lumen Uric Acid Urate_Lumen->URAT1 Enters Transporter Excretion Increased Uric Acid Excretion Urate_Lumen->Excretion Excreted Inhibitor URAT1 Inhibitor (e.g., Pyrazole Derivative) Inhibitor->URAT1 Blocks Channel Lower_SUA Lower_SUA Excretion->Lower_SUA Leads to Lower Serum Uric Acid

Caption: URAT1-mediated reabsorption of uric acid and its inhibition.

Causality of Experimental Design: Amide Coupling
  • Activation of the Carboxylic Acid: Carboxylic acids are generally not reactive enough to form an amide bond directly with an amine. They must first be "activated".[5][6] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are widely used. EDC converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate. HOBt can then react with this intermediate to form an activated ester, which is less prone to side reactions and efficiently reacts with the incoming amine.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of EDC and any acid generated during the reaction, maintaining a favorable pH for the coupling to proceed.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is an excellent choice as it can dissolve a wide range of organic molecules, including the starting materials, reagents, and the typically polar product.

Detailed Protocol 2: Representative Amide Coupling with Aniline

Materials:

  • 2-(1H-Pyrazol-1-ylmethyl)benzoic Acid

  • Aniline (or other desired amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(1H-Pyrazol-1-ylmethyl)benzoic Acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) to the solution.

  • Add the desired amine (in this case, aniline, 1.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with water (2x), followed by saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-phenyl-2-(1H-pyrazol-1-ylmethyl)benzamide.

Parameter Value
Reaction Amide Coupling
Substrate 2-(1H-Pyrazol-1-ylmethyl)benzoic Acid
Reagents Aniline, EDC·HCl, HOBt, DIPEA
Solvent DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-90% (substrate dependent)

References

  • Wu, W., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications. Available at: [Link]

  • Wu, W., et al. (2024). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. bioRxiv. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • ACR Meeting Abstracts. (2021). The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia. Available at: [Link]

  • Keenan, R. T., et al. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Exploration of Musculoskeletal Diseases. Available at: [Link]

  • Yan, Z., et al. (2025). Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1. Nature Communications. Available at: [Link]

  • PubChem. (n.d.). 3-(1H-pyrazol-1-ylmethyl)benzoic acid. Available at: [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Angewandte Chemie International Edition. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]

  • SpectraBase. (n.d.). 2-([(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino)benzoic acid. Available at: [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Available at: [Link]

  • PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Available at: [Link]

  • International Journal of Multidisciplinary Research and Development. (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Available at: [Link]

  • PubChemLite. (n.d.). 3-(1-methyl-1h-pyrazol-5-yl)benzoic acid. Available at: [Link]

  • Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]

  • Angewandte Chemie International Edition. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]

Sources

Application

High-Yield Purification Strategies for 2-Pyrazol-1-ylmethyl-benzoic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction & Contextualization 2-Pyrazol-1-ylmethyl-benzoic acid (CAS 956264...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Contextualization

2-Pyrazol-1-ylmethyl-benzoic acid (CAS 956264-39-4) is a highly versatile bifunctional building block utilized in medicinal chemistry and rational ligand design[1]. Structurally, it consists of a pyrazole heterocycle and a benzoic acid moiety connected via a methylene (-CH₂-) bridge[1]. Because the methylene linker isolates the two aromatic systems, their electronic properties remain relatively independent.

Designing a robust purification strategy for this compound requires a deep understanding of its amphoteric-like nature. The approach detailed in this application note exploits the profound pKa differential between the acidic carboxyl group (pKa ~4.20)[2] and the weakly basic pyrazole nitrogen (conjugate acid pKa ~2.52)[3]. By manipulating the ionization state of these functional groups, researchers can achieve >99% purity suitable for rigorous biological assays.

Table 1: Physicochemical Profiling
PropertyValue / Description
Molecular Weight 202.21 g/mol [4]
Molecular Formula C₁₁H₁₀N₂O₂[5]
pKa (Carboxylic Acid) ~4.20 (Weakly Acidic)[2]
pKa (Pyrazole Conjugate Acid) ~2.52 (Weakly Basic)[3]
Solubility Profile Soluble in basic aqueous solutions (as a salt), polar organic solvents (EtOH, DMSO, EtOAc). Insoluble in acidic water.

Purification Workflow

The following diagram illustrates the tri-phasic, orthogonal purification strategy designed to isolate the target compound from complex synthetic mixtures.

G Crude Crude Mixture (Target Compound) LLE Acid-Base Extraction (Exploiting -COOH pKa) Crude->LLE NaHCO3 (aq) Precip Acidification & Precipitation (pH ~2.0) LLE->Precip HCl (aq) Recryst Recrystallization (EtOH/H2O) Precip->Recryst Filtration HPLC Preparative RP-HPLC (C18, 0.1% TFA) Recryst->HPLC If >99% needed Pure Ultra-Pure Target Compound (>99% Purity) Recryst->Pure If >95% sufficient HPLC->Pure Lyophilization

Workflow detailing the orthogonal purification strategy for 2-Pyrazol-1-ylmethyl-benzoic acid.

Experimental Protocols

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Mechanistic Insight: Because the 2[2], it is fully deprotonated in a mild base like saturated sodium bicarbonate (pH ~8). The3 remains neutral under these conditions[3]. This allows the target compound to partition into the aqueous phase as a highly soluble sodium carboxylate salt, leaving neutral or basic organic impurities behind in the organic phase. Subsequent acidification reprotonates the carboxylate, drastically reducing aqueous solubility and inducing precipitation[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Basic Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.

  • Partitioning: Shake vigorously. Self-Validation: Vent the funnel frequently to release CO₂ gas generated from the neutralization of the carboxylic acid.

  • Separation: Allow the phases to separate. Drain the lower aqueous phase (containing the target sodium salt) into a clean Erlenmeyer flask. Wash the organic phase once more with half the volume of saturated NaHCO₃ and combine the aqueous extracts. Discard the organic phase.

  • Acidification: Cool the combined aqueous phase in an ice bath (0–5 °C). Slowly add concentrated HCl (37%) dropwise under continuous magnetic stirring.

  • Precipitation & Validation: Continue adding HCl until the pH reaches ~2.0 (verify strictly with pH paper). A6[6].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 x 15 mL) to remove residual inorganic salts, then dry in a vacuum oven at 45 °C overnight.

Protocol 2: Solvent-Antisolvent Recrystallization

Mechanistic Insight: While LLE removes chemically distinct impurities, structurally similar byproducts (e.g., regioisomers) may co-precipitate. Recrystallization from an Ethanol/Water system relies on the compound's high solubility in hot ethanol and low solubility in water. The slow cooling process allows the bifunctional molecules to form a highly ordered crystal lattice driven by intermolecular hydrogen bonding (carboxylic acid dimers) and π-π stacking[1], thermodynamically excluding impurities from the matrix.

Step-by-Step Methodology:

  • Transfer the dried, semi-pure solid to a round-bottom flask equipped with a reflux condenser.

  • Add a minimum volume of boiling Ethanol (95%) just until the solid fully dissolves.

  • Cloud Point Titration: Slowly add hot distilled water (antisolvent) dropwise until the solution becomes faintly cloudy (the cloud point). Self-Validation: Add 1-2 drops of hot ethanol until the solution turns perfectly clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed to promote large crystal growth.

  • Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize crystal yield.

  • Filter the purified crystals via vacuum filtration, wash with a minimal amount of ice-cold 1:1 EtOH/Water, and dry under vacuum.

Protocol 3: Preparative Reverse-Phase HPLC

Mechanistic Insight: For biological assays or structural characterization, >99% purity is mandatory. Reverse-phase preparative HPLC (RP-HPLC) separates compounds based on hydrophobicity. Because 2-Pyrazol-1-ylmethyl-benzoic acid contains an ionizable carboxyl group,7[7]. TFA lowers the mobile phase pH to ~2.0, ensuring the carboxylic acid remains fully protonated (neutral). This prevents peak tailing and increases the compound's retention on the non-polar C18 stationary phase, allowing for high-resolution separation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the recrystallized compound in a minimal volume of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA). Self-Validation:8 to protect the column from particulate fouling[8].

  • Column Selection: Utilize a (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Detection: Set the UV detector to 254 nm, which is optimal for detecting the conjugated π-systems of the aromatic rings[7][8].

  • Elution: Run the gradient as specified in Table 2 at a flow rate of 15–20 mL/min.

  • Isolation: Collect the major peak eluting at the expected retention time. Remove the acetonitrile via rotary evaporation under reduced pressure, and8 to yield the ultra-pure target compound[8].

Table 2: Preparative HPLC Gradient Conditions
Time (min)Mobile Phase A (H₂O + 0.1% TFA) %Mobile Phase B (Acetonitrile) %
0.0955
5.0955
25.04060
30.0595
35.0595
36.0955

References

  • Benchchem. 2-Pyrazol-1-ylmethyl-benzoic acid | 956264-39-4. Benchchem. 1

  • Benchchem. Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)benzoate. Benchchem. 6

  • Benchchem. Application Notes and Protocols: HPLC Purification of Synthesized Benzyl Alcohol Glucuronide. Benchchem. 8

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. 3

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Method

Application Notes and Protocols: Leveraging 2-Pyrazol-1-ylmethyl-benzoic Acid in Agrochemical Synthesis

Introduction The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within this landscape, heterocyclic chemistry, particularly the use of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within this landscape, heterocyclic chemistry, particularly the use of pyrazole-containing scaffolds, has emerged as a highly fruitful area of investigation.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, leading to the successful commercialization of numerous fungicides, herbicides, and insecticides.[1][3][4] Concurrently, benzoic acid and its derivatives have a long-standing history in herbicide development.[5][6] The molecule 2-Pyrazol-1-ylmethyl-benzoic acid presents itself as a compelling, yet underexplored, building block for the synthesis of new agrochemical candidates. Its bifunctional nature, combining the biologically active pyrazole moiety with the synthetically versatile benzoic acid group, offers a unique platform for creating diverse chemical libraries.[7]

This guide provides a detailed exploration of the potential applications of 2-Pyrazol-1-ylmethyl-benzoic acid in agrochemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering both conceptual frameworks and practical, step-by-step protocols for the synthesis of novel fungicidal, herbicidal, and insecticidal compounds.

The Strategic Advantage of 2-Pyrazol-1-ylmethyl-benzoic Acid

The promise of 2-Pyrazol-1-ylmethyl-benzoic acid as a precursor in agrochemical synthesis lies in the distinct and complementary functionalities of its two core components:

  • The Pyrazole Moiety: This five-membered heterocyclic ring is a "privileged" structure in agrochemical design. Its presence is correlated with a high probability of biological activity. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the ring itself is metabolically stable.[7] Numerous commercial pesticides contain a pyrazole ring, highlighting its importance.[4][8]

  • The Benzoic Acid Moiety: The carboxylic acid group is a versatile synthetic handle. It can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway to a wide range of chemical derivatives.[7] This allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and physicochemical properties.

The methylene bridge connecting these two moieties provides rotational flexibility, which can be advantageous for achieving optimal binding to target enzymes or receptors.

Application Note 1: Synthesis of Novel Pyrazole-Based Fungicides

A significant number of modern fungicides are pyrazole carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[9] These compounds disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[9] 2-Pyrazol-1-ylmethyl-benzoic acid is an ideal starting material for the synthesis of novel SDHI-type fungicides.

Proposed Synthetic Pathway: From Benzoic Acid to Bioactive Amide

The core strategy involves the conversion of the carboxylic acid group of 2-Pyrazol-1-ylmethyl-benzoic acid into an amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a desired amine. The choice of the amine is critical for determining the final biological activity and spectrum of the fungicide.

G start 2-Pyrazol-1-ylmethyl-benzoic acid intermediate1 Acid Chloride Formation start->intermediate1 SOCl₂ or (COCl)₂ intermediate2 Amide Coupling intermediate1->intermediate2 Substituted Aniline (R-NH₂), Base end Novel Pyrazole Carboxamide Fungicide intermediate2->end

Caption: Synthetic workflow for pyrazole carboxamide fungicides.

Experimental Protocol: Synthesis of a Novel Pyrazole Carboxamide

Objective: To synthesize a novel pyrazole carboxamide fungicide from 2-Pyrazol-1-ylmethyl-benzoic acid.

Materials:

  • 2-Pyrazol-1-ylmethyl-benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Substituted aniline (e.g., 2-chloroaniline)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation:

    • To a solution of 2-Pyrazol-1-ylmethyl-benzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride. Use this directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous THF.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Development of Potential Herbicides

Benzoic acid derivatives have a well-established role as herbicides.[5][6] For instance, Dicamba is a benzoic acid herbicide that functions as a synthetic auxin.[5] By modifying the substitution pattern on the benzoic acid ring of our starting material and converting the carboxylic acid to an ester, it is possible to explore new herbicidal candidates.

Proposed Synthetic Pathway: Esterification and Ring Functionalization

This approach involves two key transformations: esterification of the carboxylic acid and functionalization of the aromatic ring. Esterification can be achieved through Fischer esterification or by reaction with an alkyl halide in the presence of a base. Further functionalization, such as chlorination or nitration of the benzoic acid ring, can be explored to modulate herbicidal activity.

G start 2-Pyrazol-1-ylmethyl-benzoic acid step1 Esterification start->step1 R-OH, H⁺ catalyst step2 Ring Functionalization (e.g., Chlorination) step1->step2 Cl₂, Lewis Acid end Potential Benzoic Acid Ester Herbicide step2->end

Caption: Pathway to potential benzoic acid ester herbicides.

Experimental Protocol: Synthesis of a Benzoic Acid Ester Herbicide Candidate

Objective: To synthesize a potential herbicidal compound via esterification of 2-Pyrazol-1-ylmethyl-benzoic acid.

Materials:

  • 2-Pyrazol-1-ylmethyl-benzoic acid

  • Methanol (or other alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Fischer Esterification:

    • Suspend 2-Pyrazol-1-ylmethyl-benzoic acid (1.0 eq) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • If necessary, purify the crude ester by column chromatography.

  • Characterization:

    • Characterize the synthesized ester by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Application Note 3: Synthesis of Novel Insecticides

The pyrazole scaffold is also a key component in several commercial insecticides, such as Fipronil and Tolfenpyrad. Many of these insecticides are pyrazole carboxamides.[10][11][12] Similar to the strategy for fungicides, 2-Pyrazol-1-ylmethyl-benzoic acid can be used to synthesize novel insecticidal amides. The key to imparting insecticidal activity often lies in the choice of the amine component.

Proposed Synthetic Pathway: Amidation with Bioactive Amines

By reacting the activated carboxylic acid of our starting material with amines known to be present in insecticidal compounds, we can create novel candidates. For example, coupling with substituted anilines or other heterocyclic amines can be explored.

G start 2-Pyrazol-1-ylmethyl-benzoic acid intermediate Acid Chloride/Activated Ester start->intermediate Activating Agent end Novel Pyrazole-Based Insecticide intermediate->end Bioactive Amine, Base

Caption: General scheme for the synthesis of pyrazole insecticides.

Experimental Protocol: Synthesis of a Pyrazole-Based Insecticide Candidate

Objective: To synthesize a potential insecticide by amidating 2-Pyrazol-1-ylmethyl-benzoic acid with a suitable amine.

Materials:

  • 2-Pyrazol-1-ylmethyl-benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • A selected bioactive amine (e.g., 4-ethoxyaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amide Coupling using EDC/HOBt:

    • Dissolve 2-Pyrazol-1-ylmethyl-benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the selected amine (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 18-24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a 5% lithium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the product by spectroscopic methods (NMR, MS).

Quantitative Data Summary

Target Agrochemical Class Key Reaction Starting Material Potential Final Product Exemplary Reagents
FungicideAmidation2-Pyrazol-1-ylmethyl-benzoic acidPyrazole CarboxamideSOCl₂, Substituted Aniline
HerbicideEsterification2-Pyrazol-1-ylmethyl-benzoic acidBenzoic Acid EsterMethanol, H₂SO₄
InsecticideAmidation2-Pyrazol-1-ylmethyl-benzoic acidPyrazole CarboxamideEDC, HOBt, Bioactive Amine

Conclusion

2-Pyrazol-1-ylmethyl-benzoic acid represents a promising and versatile starting material for the synthesis of a new generation of agrochemicals. Its unique combination of a biologically active pyrazole moiety and a synthetically adaptable benzoic acid group provides a solid foundation for the development of novel fungicides, herbicides, and insecticides. The protocols and strategies outlined in this guide offer a roadmap for researchers to explore the full potential of this intriguing molecule in the ongoing effort to ensure global food security through chemical innovation.

References

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link]

  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry. [Link]

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  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. National Center for Biotechnology Information. [Link]

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Application

Scaling Up the Synthesis of 2-Pyrazol-1-ylmethyl-benzoic Acid: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 2-Pyrazol-1-ylmethyl-benzoic Acid 2-Pyrazol-1-ylmethyl-benzoic acid is a bifunctional molecule that serves as a crucial building block in the synthesis of a wide range of pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Pyrazol-1-ylmethyl-benzoic Acid

2-Pyrazol-1-ylmethyl-benzoic acid is a bifunctional molecule that serves as a crucial building block in the synthesis of a wide range of pharmacologically active compounds.[1][2] Its structure, incorporating both a pyrazole ring and a benzoic acid moiety linked by a methylene bridge, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development.[1] The pyrazole nucleus is a well-established pharmacophore found in numerous drugs with activities including anti-inflammatory, analgesic, and anticancer properties.[3][4] Similarly, the benzoic acid group enhances water solubility and provides a handle for forming salts or esters, which can modulate the pharmacokinetic properties of a drug candidate.[1][5] Given its importance, the ability to produce 2-Pyrazol-1-ylmethyl-benzoic acid on a larger scale is essential for advancing preclinical and clinical studies.

This application note provides a detailed protocol for the synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid, with a specific focus on the challenges and considerations for scaling up the process from laboratory to pilot plant or industrial scale. We will delve into the underlying chemical principles, provide step-by-step methodologies, and offer insights into process optimization and safety.

Chemical Principles and Synthetic Strategies

The synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid and its analogs can be achieved through several established routes.[1] A common and effective strategy involves the N-alkylation of a pyrazole with a suitable benzoic acid precursor. This typically involves the reaction of a pyrazole with a 2-halomethyl-benzoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Another key strategy involves the condensation of a substituted hydrazine with a β-diketone.[1] For instance, the synthesis of related pyrazole-containing benzoic acids has been accomplished by the condensation of 2-hydrazinobenzoic acid with a 1,3-dicarbonyl compound.[1] The choice of synthetic route for a scale-up operation will depend on factors such as the availability and cost of starting materials, reaction yields, ease of purification, and overall process safety and efficiency.

For the purpose of this guide, we will focus on a robust and scalable two-step synthesis starting from pyrazole and methyl 2-(bromomethyl)benzoate, followed by hydrolysis.

Synthesis_Workflow A Pyrazole C N-Alkylation A->C B Methyl 2-(bromomethyl)benzoate B->C D Methyl 2-(pyrazol-1-ylmethyl)benzoate C->D Intermediate E Hydrolysis D->E F 2-Pyrazol-1-ylmethyl-benzoic acid E->F Final Product

Caption: General workflow for the two-step synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the procedure for synthesizing 2-Pyrazol-1-ylmethyl-benzoic acid on a laboratory scale (e.g., 1-10 g).

Step 1: Synthesis of Methyl 2-(Pyrazol-1-ylmethyl)benzoate

Materials:

  • Pyrazole

  • Methyl 2-(bromomethyl)benzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of methyl 2-(bromomethyl)benzoate (1.1 eq) in anhydrous acetonitrile dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(pyrazol-1-ylmethyl)benzoate.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Step 2: Hydrolysis to 2-Pyrazol-1-ylmethyl-benzoic Acid

Materials:

  • Methyl 2-(pyrazol-1-ylmethyl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (CH₃OH) or Ethanol (C₂H₅OH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve the purified methyl 2-(pyrazol-1-ylmethyl)benzoate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 2-Pyrazol-1-ylmethyl-benzoic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry the solid in a vacuum oven.

Part 2: Protocol for Scaling Up the Synthesis

Scaling up a chemical synthesis from the lab bench to a pilot plant or manufacturing facility presents a unique set of challenges. This section provides a detailed guide with critical considerations for the successful scale-up of 2-Pyrazol-1-ylmethyl-benzoic acid synthesis.

Critical Considerations for Scale-Up
  • Heat Transfer: Exothermic reactions can be managed on a small scale due to a high surface-area-to-volume ratio. However, on a larger scale, heat dissipation becomes a significant issue.[6] Proper reactor design with efficient cooling systems is crucial to maintain temperature control and prevent runaway reactions.

  • Mass Transfer and Mixing: Inadequate mixing in large reactors can lead to localized "hot spots," uneven reaction rates, and the formation of byproducts. The choice of impeller type, stirring speed, and baffle design are critical for ensuring homogeneity.

  • Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile. On a large scale, controlled addition using pumps is necessary to manage exotherms and maintain optimal reaction conditions.

  • Work-up and Isolation: Filtration and extraction processes that are straightforward in the lab can be challenging on a large scale. The choice of equipment, such as centrifuges or filter presses, and the handling of large volumes of solvents require careful planning.

  • Safety: A thorough process hazard analysis (PHA) is mandatory before any scale-up operation.[6][7] This includes identifying potential hazards, assessing risks, and implementing appropriate safety measures. All personnel must be thoroughly trained on the specific hazards of the chemicals and the process.[8][9]

Scale_Up_Considerations Scale-Up Scale-Up Heat Transfer Heat Transfer Heat Transfer->Scale-Up Mass Transfer Mass Transfer Mass Transfer->Scale-Up Reagent Addition Reagent Addition Reagent Addition->Scale-Up Work-up & Isolation Work-up & Isolation Work-up & Isolation->Scale-Up Safety (PHA) Safety (PHA) Safety (PHA)->Scale-Up

Caption: Key considerations for the successful scale-up of a chemical synthesis.

Scaled-Up Synthesis Protocol

This protocol is designed for a target scale of 1-5 kg of the final product.

Equipment:

  • Glass-lined or stainless-steel reactor (appropriate volume) with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and addition funnel/pump.

  • Nutsche filter or centrifuge for solid isolation.

  • Vacuum oven for drying.

  • Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8][9]

Step 1: Synthesis of Methyl 2-(Pyrazol-1-ylmethyl)benzoate (Scaled-Up)
ReagentMolar RatioQuantity (for 1 kg Pyrazole)Notes
Pyrazole1.01.0 kg
Methyl 2-(bromomethyl)benzoate1.13.66 kg
Potassium Carbonate (K₂CO₃)1.53.04 kgUse finely powdered, anhydrous grade.
Acetonitrile (CH₃CN)~10 L/kg10 LAnhydrous grade is critical.

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and inerted with nitrogen or argon.

  • Charging Reagents: Charge the reactor with pyrazole and anhydrous potassium carbonate. Begin agitation to ensure good mixing.

  • Solvent Addition: Add anhydrous acetonitrile to the reactor.

  • Controlled Addition of Electrophile: Prepare a solution of methyl 2-(bromomethyl)benzoate in anhydrous acetonitrile. Using a metering pump, add this solution to the reactor at a controlled rate, maintaining the internal temperature below 30°C. The addition rate should be adjusted based on the observed exotherm.

  • Reaction and Monitoring: After the addition is complete, slowly heat the reaction mixture to reflux (around 82°C). Monitor the reaction progress using in-process controls (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture through a nutsche filter to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with acetonitrile.

  • Solvent Removal: Transfer the filtrate to a clean reactor and concentrate under reduced pressure to remove the acetonitrile.

Step 2: Hydrolysis to 2-Pyrazol-1-ylmethyl-benzoic Acid (Scaled-Up)
ReagentMolar RatioQuantity (based on theoretical yield from Step 1)Notes
Methyl 2-(pyrazol-1-ylmethyl)benzoate1.03.17 kg
Sodium Hydroxide (NaOH)2.51.47 kg
Methanol (CH₃OH)~5 L/kg15 L
Water (H₂O)~10 L/kg30 L
Hydrochloric Acid (HCl), 37%As needed~3.5 L

Procedure:

  • Charging Reagents: To the reactor containing the crude methyl 2-(pyrazol-1-ylmethyl)benzoate, add methanol and a solution of sodium hydroxide in water.

  • Reaction and Monitoring: Heat the mixture to reflux and maintain for the required time, monitoring by HPLC.

  • Solvent Removal: Cool the reactor and distill off the methanol under reduced pressure.

  • Extraction: Add water to the reactor and extract with a suitable organic solvent (e.g., toluene or methyl tert-butyl ether) to remove any organic impurities. Separate the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to 2-3. The product will precipitate out of the solution. Control the rate of addition to manage any exotherm.

  • Isolation and Drying: Filter the precipitated solid using a nutsche filter or centrifuge. Wash the cake with cold deionized water until the washings are neutral. Dry the product in a vacuum oven at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile solvents and reagents.

  • Chemical Hazards:

    • Methyl 2-(bromomethyl)benzoate: Is a lachrymator and should be handled with care in a fume hood.

    • Acetonitrile: Is flammable and toxic. Avoid inhalation and skin contact.

    • Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible.[9] All personnel should be familiar with emergency procedures.

Conclusion

The successful scale-up of the synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid requires a thorough understanding of the chemical process and careful consideration of engineering and safety principles. By following the detailed protocols and guidelines presented in this application note, researchers, scientists, and drug development professionals can effectively transition this important synthesis from the laboratory to a larger scale, thereby facilitating the advancement of new therapeutic agents.

References

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  • Safety Precautions To Take When Using Industrial Chemicals. Available from: [Link]

  • Snowhite Chemical Co.,LTD. Industrial preparation method of benzoic acid. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • BakerRisk. 5 Tips on Chemical Safety in Industrial Work Environments. Available from: [Link]

  • H.E.L Group. Critical Considerations in Process Safety. Available from: [Link]

  • Synthesis Chimica. Safety and use precautions. Available from: [Link]

  • Taylor & Francis. Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • PMC. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Available from: [Link]

  • Organic Syntheses Procedure. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available from: [Link]

  • Chem-Impex. 2-(1H-Pyrazol-1-yl)benzoic acid. Available from: [Link]

  • ResearchGate. Synthesis of the pyrazolyl benzoic acid derived aldehyde. Available from: [Link]

  • SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. Available from: [Link]

  • Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available from: [Link]

  • RSC Publishing. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Available from: [Link]

Sources

Method

Application Note: Safety, Handling, and Synthetic Protocols for 2-Pyrazol-1-ylmethyl-benzoic Acid in Drug Discovery

Executive Summary 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4), also known as 2-(1H-pyrazol-1-ylmethyl)benzoic acid, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4), also known as 2-(1H-pyrazol-1-ylmethyl)benzoic acid, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, agrochemical development, and materials science[1]. The molecule integrates a pyrazole heterocycle and a benzoic acid moiety connected via a methylene bridge[1]. This specific topology provides a distinct three-dimensional vector for drug design, allowing researchers to exploit both the hydrogen-bonding capacity of the pyrazole and the derivatization potential of the carboxylic acid to optimize pharmacokinetic properties[1].

Physicochemical Profiling & Safety Assessment

Before deploying this compound in synthetic workflows, a rigorous safety and handling protocol must be established. As an organic acid containing a nitrogenous heterocycle, it presents specific handling requirements to maintain its chemical integrity and protect the researcher.

Hazard Identification & Environmental Controls
  • Storage Conditions: The compound should be stored sealed in a dry environment at 2-8°C[2].

    • Causality: Refrigerated, desiccated storage minimizes the risk of moisture-induced degradation or microbial growth, preserving the reactive integrity of the carboxylic acid for sensitive coupling reactions.

  • PPE & Engineering Controls: Standard laboratory Personal Protective Equipment (nitrile gloves, safety goggles, lab coat) and a certified fume hood are mandatory.

    • Causality: Fine organic powders pose inhalation risks and can cause mechanical or chemical irritation to mucous membranes. The fume hood ensures that any aerosolized particulates generated during weighing or transfer are safely evacuated away from the operator's breathing zone.

Quantitative Physicochemical Data

To facilitate accurate stoichiometric calculations and formulation strategies, the physicochemical properties of the free acid and its hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of 2-Pyrazol-1-ylmethyl-benzoic acid and its Derivatives

PropertyFree Acid[1]Hydrochloride Salt[2]
CAS Number 956264-39-41333785-96-8
Molecular Formula C₁₁H₁₀N₂O₂C₁₁H₁₁ClN₂O₂
Molecular Weight 202.21 g/mol 238.67 g/mol
LogP ~1.8 (Estimated)2.0514
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33
Structural Features Aromatic ring, Carboxylic acidAromatic heterocycle, HCl Salt

Mechanistic Insights: Structural Utility in Drug Design

The benzoic acid group is a classic functional handle for amide bond formation, a cornerstone reaction in the synthesis of pharmacologically active compounds[1]. The pyrazole ring is a common bioisostere for phenyl or other heteroaromatic rings, often utilized to enhance water solubility and metabolic stability. By utilizing 2-Pyrazol-1-ylmethyl-benzoic acid, chemists can rapidly generate libraries of substituted amides to probe structure-activity relationships (SAR) in target proteins, such as kinases or inflammatory mediators.

Validated Experimental Protocols

Protocol A: Self-Validating HATU-Mediated Amide Coupling

This protocol describes the conjugation of 2-Pyrazol-1-ylmethyl-benzoic acid with a generic primary or secondary amine to generate drug-like lead compounds.

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (eq) of 2-Pyrazol-1-ylmethyl-benzoic acid in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-7-azabenzotriazol-1-yl ester. DIPEA acts as a non-nucleophilic base, deprotonating the acid to facilitate HATU attack without competing with the target amine for the electrophilic center.

  • Amine Addition & In-Process Monitoring: Stir the activation mixture for 15 minutes at room temperature, then add 1.1 eq of the target amine. Monitor the reaction via LC-MS.

    • Self-Validation: LC-MS monitoring provides real-time validation of the protocol. The disappearance of the starting material mass (m/z 202.2) and the appearance of the expected product mass confirms successful coupling, preventing wasted downstream purification efforts.

  • Quench and Extraction: Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Causality: NH₄Cl neutralizes excess DIPEA base. EtOAc efficiently extracts the organic product while leaving the highly polar DMF solvent and water-soluble HATU byproducts in the aqueous layer.

  • Washing & Purification: Wash the combined organic layers sequentially with saturated NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

    • Causality: The NaHCO₃ wash specifically removes any unreacted starting carboxylic acid, while successive water washes remove residual traces of DMF that could interfere with downstream biological assays.

Table 2: Reaction Optimization Matrix for Amide Coupling

Coupling ReagentBaseSolventTime (hrs)Typical YieldRationale
HATU DIPEADMF2 - 4>85%Best for sterically hindered amines; high efficiency.
EDCI / HOBt TriethylamineDCM12 - 1660-75%Cost-effective; easier aqueous workup (water-soluble urea).
T3P PyridineEtOAc4 - 870-80%Low epimerization risk; excellent scalability.
Protocol B: Hydrochloride Salt Formation for Solubility Enhancement

To improve the aqueous solubility of the scaffold for in vitro biological assays, the hydrochloride salt (CAS: 1333785-96-8) can be synthesized[2].

  • Dissolution: Dissolve the free acid in a minimal volume of anhydrous THF or diethyl ether.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.2 eq of 2.0 M HCl in diethyl ether.

    • Causality: Cooling to 0°C controls the exothermic protonation of the pyrazole nitrogen. This prevents localized heating that could lead to solvent boil-off or thermal degradation of the compound.

  • Isolation: Stir for 30 minutes at 0°C, then filter the resulting white precipitate under vacuum. Wash the filter cake with cold diethyl ether and dry in vacuo to yield the HCl salt[2].

Workflow Visualization

G A 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4) B Safety & Handling (PPE, Fume Hood, 2-8°C) A->B Step 1: Risk Mitigation C Quality Control (LC-MS, NMR Validation) B->C Step 2: Material Verification D Synthetic Applications C->D Step 3: Deployment E Amide Coupling (HATU/DIPEA in DMF) D->E Route A F Salt Formation (Ethereal HCl at 0°C) D->F Route B G Lead Compounds (Kinase Inhibitors) E->G Drug Discovery H Enhanced Solubility (HCl Salt: 1333785-96-8) F->H Formulation

Workflow for handling and synthetic application of 2-Pyrazol-1-ylmethyl-benzoic acid.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization & Troubleshooting for 2-Pyrazol-1-ylmethyl-benzoic Acid Synthesis

Welcome to the Technical Support Center. 2-Pyrazol-1-ylmethyl-benzoic acid (CAS 89753-19-5) is a highly versatile bifunctional building block utilized in everything from functional coordination polymers (MOFs) to pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Pyrazol-1-ylmethyl-benzoic acid (CAS 89753-19-5) is a highly versatile bifunctional building block utilized in everything from functional coordination polymers (MOFs) to pharmaceutical development. Its pyrazole ring enables robust hydrogen bonding and metal coordination, while the benzoic acid moiety provides a reliable handle for further derivatization, such as amidation or esterification[1].

As a Senior Application Scientist, I frequently assist researchers struggling with the regioselectivity, conversion rates, and isolation of this compound. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating experimental designs to ensure your synthesis is robust and reproducible.

Synthesis & Optimization Workflow

SynthesisWorkflow Start Methyl 2-(bromomethyl)benzoate + Pyrazole Alkylation N-Alkylation Step (Base, Solvent, Temp) Start->Alkylation Check1 TLC/LC-MS Check Complete Conversion? Alkylation->Check1 Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Check1->Hydrolysis Yes Troubleshoot Optimize Base/Solvent (See Table 1) Check1->Troubleshoot No Check2 pH Adjustment (Precipitation at pH 2.5-3.0) Hydrolysis->Check2 Product 2-Pyrazol-1-ylmethyl-benzoic acid (Pure Target) Check2->Product Yes Troubleshoot->Alkylation

Workflow for the synthesis and optimization of 2-Pyrazol-1-ylmethyl-benzoic acid.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I observing complex mixtures and low yields when reacting 2-(bromomethyl)benzoic acid directly with pyrazole? A1: Direct N-alkylation using the unprotected free carboxylic acid often leads to competitive O-alkylation (esterification) and polymerization. The carboxylate anion acts as a competitive nucleophile against the pyrazole nitrogen. Causality & Solution: To enforce strict N-alkylation, you must mask the carboxylic acid. We recommend starting with methyl 2-(bromomethyl)benzoate. The methyl ester is inert to the mild basic conditions required for pyrazole alkylation. Post-alkylation, the ester is easily hydrolyzed back to the free acid[1].

Q2: How do I select the optimal base and solvent for the N-alkylation step? A2: The choice of base dictates the deprotonation equilibrium of pyrazole (pKa ~14.4), while the solvent influences the nucleophilicity of the resulting pyrazolide anion.

  • Weak bases (e.g., Et3N) in non-polar solvents result in sluggish reactions.

  • Strong bases (e.g., NaH) in THF provide rapid conversion but can cause transesterification or degradation if trace moisture is present.

  • Optimal Balance: Cesium carbonate (Cs2CO3) in DMF or Potassium carbonate (K2CO3) in Acetonitrile (MeCN) provides the best balance of yield and scalability. The "cesium effect" enhances the solubility and nucleophilicity of the pyrazolide anion, a common strategy in the optimization of pyrazole derivatives[2].

Table 1: Quantitative Optimization of N-Alkylation Conditions

(Reaction: Methyl 2-(bromomethyl)benzoate + Pyrazole)

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC %)
Et3N (2.0)DCM40244538>90
K2CO3 (2.0)MeCN806>9588>95
Cs2CO3 (1.5) DMF 25 12 >98 94 >98
NaH (1.2)THF0 to 25410082*<85

*Note: Lower isolated yield with NaH is due to the formation of side products and handling losses during aqueous quench.

Self-Validating Experimental Protocol

Below is the field-proven, step-by-step methodology. It is "self-validating" because each major transformation includes an In-Process Control (IPC) step to verify success before proceeding to the next stage.

Step 1: N-Alkylation

  • Charge a dry, round-bottom flask with pyrazole (1.1 equiv, 11 mmol) and anhydrous DMF (0.2 M).

  • Add Cs2CO3 (1.5 equiv, 15 mmol) in one portion. Stir at room temperature for 15 minutes to pre-form the pyrazolide anion.

  • Dropwise add methyl 2-(bromomethyl)benzoate (1.0 equiv, 10 mmol) dissolved in a minimal volume of DMF.

  • Stir at 25 °C for 12 hours.

    • Self-Validation Check (IPC 1): Perform TLC (Hexanes/EtOAc 3:1). The starting bromide (Rf ~0.6) should be completely consumed, replaced by a new UV-active spot (Rf ~0.4).

  • Workup: Quench with H2O, extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate to yield methyl 2-(pyrazol-1-ylmethyl)benzoate.

Step 2: Ester Hydrolysis & Isolation

  • Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M).

  • Add LiOH·H2O (3.0 equiv). Stir at room temperature for 8-12 hours.

    • Self-Validation Check (IPC 2): LC-MS analysis should show the disappearance of the ester mass[M+H]+ 217 and the appearance of the acid mass [M+H]+ 203.

  • Workup: Concentrate in vacuo to remove THF and MeOH. Dilute the aqueous residue with H2O and extract once with Et2O to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl until the pH reaches exactly 2.5 - 3.0.

  • Isolation: A white precipitate will form. Filter the solid, wash with cold water, and dry under high vacuum to afford pure 2-Pyrazol-1-ylmethyl-benzoic acid[3].

Troubleshooting Guide: Resolving Isolation Failures

TroubleshootingTree Issue Issue: Low Yield of Target Acid StepCheck Which step failed? Issue->StepCheck AlkFail Alkylation Step (Incomplete Conversion) StepCheck->AlkFail IPC 1 Failed HydroFail Hydrolysis Step (No Precipitation) StepCheck->HydroFail IPC 2 Failed Sol1 Check Base Quality (Wet K2CO3/Cs2CO3?) AlkFail->Sol1 Sol2 Increase Temp to 80°C or switch to DMF AlkFail->Sol2 Sol3 Check pH of Aqueous Layer (Must be exactly 2.5-3.0) HydroFail->Sol3 Sol4 Product is water soluble at pH > 4 or pH < 1 HydroFail->Sol4

Diagnostic logic tree for troubleshooting low yields during synthesis.

Q3: During the final acidification step, no precipitate forms. What went wrong? A3: 2-Pyrazol-1-ylmethyl-benzoic acid is an amphoteric molecule. It contains a basic pyrazole nitrogen and an acidic carboxylic acid.

  • Causality: If the pH is too high (pH > 4), the molecule exists as a water-soluble carboxylate anion. If the pH is too low (pH < 1), the pyrazole nitrogen becomes protonated, forming a water-soluble hydrochloride salt.

  • Solution: Precise pH control is critical. Use a calibrated pH meter and adjust the aqueous layer strictly to pH 2.5 - 3.0 , which is the isoelectric point (pI) where the molecule is neutral and least soluble in water. If precipitation still fails due to high dilution, extract the aqueous layer with a polar organic solvent like EtOAc or 2-MeTHF.

References
  • Source: benchchem.
  • Source: acs.
  • Source: nih.

Sources

Optimization

Technical Support Center: Synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently see researchers encounter bottlenecks during the N-alkylation of pyrazoles with ortho-halomethyl benzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently see researchers encounter bottlenecks during the N-alkylation of pyrazoles with ortho-halomethyl benzoic acids. The proximity of the reactive bromomethyl group to the carboxylic acid creates a perfect storm for intramolecular side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the successful synthesis of[1] (CAS 956264-39-4).

Part 1: Mechanistic Pathways & Common Side Products

Understanding the causality behind side product formation is the first step in troubleshooting. The direct reaction of unsubstituted pyrazole with[2] (CAS 7115-89-1) under basic conditions often leads to poor yields due to competing kinetic pathways.

Pathway SM1 2-(Bromomethyl)benzoic acid (or Methyl Ester) SM2 Pyrazole + Base (e.g., K2CO3) SM1->SM2 N-Alkylation Phthalide Phthalide (m/z 134) (Intramolecular Lactonization) SM1->Phthalide Aqueous Base / Hydrolysis (Free Acid Route) Oligomers Ester Oligomers (Intermolecular Condensation) SM1->Oligomers Unprotected Acid + Base Target 2-Pyrazol-1-ylmethyl-benzoic acid (Desired Product) SM2->Target Optimal Conditions (Ester Route) Pyrazolium Pyrazolium Salt (Over-alkylation) Target->Pyrazolium Excess SM1

Reaction pathways illustrating the synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid and side products.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture shows a major non-polar spot on TLC, and LC-MS reveals a mass of 134 m/z. What happened? A1: You have formed [3] (Isobenzofuran-1(3H)-one, CAS 87-41-2). When using the free 2-(bromomethyl)benzoic acid, ambient moisture or aqueous bases hydrolyze the bromide to an alcohol, which rapidly undergoes a 5-exo-tet cyclization (lactonization) to form phthalide. Solution: Abandon the free acid. Use[4] (CAS 2417-73-4) to mask the carboxylate, preventing both lactonization and ester oligomerization.

Q2: I am seeing a highly polar, water-soluble side product that won't extract into organic solvents during workup. A2: This is a bis-alkylated pyrazolium salt. While the first alkylation yields the desired product, the second nitrogen on the pyrazole ring remains nucleophilic. If the local concentration of the alkylating agent is too high, it will attack a second molecule of the electrophile. Solution: Ensure pyrazole is in slight excess (1.1 to 1.2 eq) and add the bromomethyl ester dropwise to the reaction mixture to maintain a low steady-state concentration of the electrophile.

Q3: I acidified my saponification mixture to pH 1, but no product precipitated. Where is my product? A3: You over-acidified the mixture. The pyrazole ring has a conjugate acid pKa of ~2.5, while the benzoic acid has a pKa of ~4.2. At pH 1, the pyrazole nitrogen becomes protonated, forming a highly water-soluble hydrochloride salt. Solution: Carefully adjust the pH to 3.5–4.0 . At this isoelectric point, the carboxylic acid is protonated (neutral) and the pyrazole remains unprotonated (neutral), allowing the target molecule to precipitate efficiently.

Q4: Do I need to worry about regioisomers (N1 vs N2 alkylation)? A4: No. Unsubstituted pyrazole is a symmetric molecule due to rapid tautomerization. Alkylation at either nitrogen yields the exact same product. Regioisomerism is only a concern when using substituted pyrazoles (e.g., 3-methylpyrazole).

Part 3: Quantitative Optimization Data

The following table summarizes the causality of experimental choices and their impact on product distribution.

Reaction StrategyAlkylating AgentBase / SolventMajor ProductMajor Side ProductTypical Yield
Direct Alkylation 2-(Bromomethyl)benzoic acidK₂CO₃ / DMFEster OligomersPhthalide (m/z 134)< 15%
Aqueous Biphasic 2-(Bromomethyl)benzoic acidNaOH / H₂O-DCMPhthalideOligomers< 5%
Excess Electrophile Methyl 2-bromomethylbenzoate (2 eq)K₂CO₃ / MeCNPyrazolium SaltTarget Ester20%
Ester Route (Optimized) Methyl 2-bromomethylbenzoate (1 eq)K₂CO₃ / MeCNTarget Ester Trace Pyrazolium85 - 92%

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating specific In-Process Controls (IPCs).

Workflow Step1 Step 1: N-Alkylation Mix Pyrazole, K2CO3, MeCN Step2 Dropwise Addition Methyl 2-(bromomethyl)benzoate Step1->Step2 IPC1 IPC 1: LC-MS & TLC Target m/z 217.2 Step2->IPC1 Step3 Workup & Isolation Extract with EtOAc IPC1->Step3 If Complete Step4 Step 2: Saponification LiOH in THF/H2O Step3->Step4 IPC2 IPC 2: LC-MS Target m/z 203.2 Step4->IPC2 Step5 Acidification & Filtration Adjust pH to 3.5-4.0 IPC2->Step5 If Complete Final Pure 2-Pyrazol-1-ylmethyl-benzoic acid Step5->Final

Step-by-step experimental workflow and in-process controls for synthesizing the target molecule.

Step 1: N-Alkylation (Ester Route)
  • Preparation: Charge a dry flask with Pyrazole (1.1 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (10 volumes). Causality: K₂CO₃ is a mild, non-nucleophilic base that deprotonates pyrazole without hydrolyzing the methyl ester.

  • Addition: Dissolve Methyl 2-bromomethylbenzoate (1.0 eq) in Acetonitrile (2 volumes) and add dropwise over 30 minutes at room temperature.

  • Self-Validation (IPC 1): After 4 hours, take a 50 µL aliquot and dilute in 1 mL MeOH.

    • LC-MS: Confirm the presence of the intermediate ester mass [M+H]⁺ = 217.2.

    • TLC (Hexane:EtOAc 2:1): Verify the complete consumption of the bromide (Rf ~0.7) and the appearance of a new UV-active product spot (Rf ~0.4).

  • Workup: Filter off the inorganic salts, concentrate the filtrate, and extract with EtOAc/Water. Dry the organic layer over Na₂SO₄ and concentrate to yield the intermediate ester.

Step 2: Saponification (Hydrolysis)
  • Preparation: Dissolve the intermediate ester in a 3:1 mixture of THF and Water (10 volumes).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours. Causality: LiOH is preferred over NaOH to minimize base-catalyzed degradation of the pyrazole linkage, and the THF/H₂O mixture ensures solubility of both the organic ester and the inorganic hydroxide.

  • Self-Validation (IPC 2): Analyze via LC-MS. The reaction is complete when the ester mass (217.2) is entirely replaced by the target acid mass [M+H]⁺ = 203.2.

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to pH 3.5–4.0 .

  • Filtration: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 2-Pyrazol-1-ylmethyl-benzoic acid.

References

  • "Cas 87-41-2, Phthalide", LookChem. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Pyrazol-1-ylmethyl-benzoic Acid

Welcome to the Technical Support Center for the purification of 2-Pyrazol-1-ylmethyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Pyrazol-1-ylmethyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this important chemical intermediate. We will explore common issues encountered during synthesis and purification, and provide detailed, field-proven protocols to overcome these challenges.

Introduction

2-Pyrazol-1-ylmethyl-benzoic acid is a bifunctional molecule containing a pyrazole ring and a benzoic acid group, making it a valuable building block in medicinal chemistry.[1] The purity of this compound is critical for subsequent reactions and for ensuring the quality and safety of active pharmaceutical ingredients (APIs).[2] This guide will address common impurities and provide robust purification strategies.

Troubleshooting Common Purification Issues

Researchers often face challenges in obtaining 2-Pyrazol-1-ylmethyl-benzoic acid with the desired purity. The following section addresses specific issues in a question-and-answer format.

Q1: My crude product is an off-color oil or a sticky solid and won't crystallize. What should I do?

A1: The inability to obtain a crystalline solid is a frequent issue, often stemming from the presence of residual solvents, unreacted starting materials, or byproducts.

  • Causality: Impurities can disrupt the formation of a regular crystal lattice, leading to "oiling out" or the formation of an amorphous solid.[3] Rapid cooling during a crystallization attempt can also lead to precipitation rather than the desired slow crystal growth.[3]

  • Troubleshooting Steps:

    • Initial Cleanup: Begin by dissolving the crude product in a suitable organic solvent like ethyl acetate or dichloromethane and washing it with a dilute acid (e.g., 1 M HCl) to remove any basic impurities, such as unreacted hydrazine derivatives.[4] Follow this with a wash with brine and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.

    • Solvent Screening for Recrystallization: The key to successful recrystallization is finding a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][5]

      • Protocol for Solvent Screening: Place a small amount of your crude product (10-20 mg) in several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.[5] Observe the solubility at room temperature and then upon gentle heating. A good solvent will dissolve the compound when hot and allow for crystal formation upon slow cooling.

    • Inducing Crystallization: If the product still fails to crystallize, try the following techniques:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[3]

      • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the cooled, saturated solution to initiate crystallization.[3]

      • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this in a larger, sealed container with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapors into the solution can promote the growth of high-quality crystals.[3]

Q2: After recrystallization, my product purity is still low, and I suspect the presence of structurally similar impurities. What is the next step?

A2: When recrystallization is insufficient to remove impurities, particularly those with similar solubility profiles to the desired product, column chromatography is the recommended purification method.[3][6]

  • Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).[7][8] This technique is highly effective for separating components of a complex mixture.[6]

  • Workflow for Purification by Column Chromatography:

    DOT Script for Chromatography Workflow

    PurificationWorkflow start Crude Product tlc TLC Analysis (Solvent System Selection) start->tlc column_prep Column Packing (Silica Gel Slurry) tlc->column_prep loading Sample Loading (Dry or Wet) column_prep->loading elution Elution (Gradient or Isocratic) loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis pooling Combine Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Product evaporation->final_product

    Caption: Workflow for purification using column chromatography.

  • Detailed Protocol for Column Chromatography:

    • Stationary Phase Selection: For acidic compounds like 2-Pyrazol-1-ylmethyl-benzoic acid, silica gel is a commonly used stationary phase.[7]

    • Mobile Phase (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A good system will show the desired compound with an Rf value between 0.2 and 0.4, and good separation from impurities. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A small amount of acetic or formic acid can be added to the eluent to improve the peak shape of carboxylic acids and reduce tailing.

    • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent. Ensure the packing is uniform to avoid channels.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This "dry loading" technique often results in better separation.

    • Elution and Fraction Collection: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to separate compounds with a wide range of polarities. Collect the eluent in fractions.

    • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Pyrazol-1-ylmethyl-benzoic acid.

Q3: How do I assess the purity of my final product?

A3: Several analytical techniques can be used to determine the purity of your 2-Pyrazol-1-ylmethyl-benzoic acid.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for purity assessment.[2][9] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is typically used for analyzing organic acids.[2][10] Purity is determined by the relative area of the main peak.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities by identifying extra peaks in the spectrum.[4][11]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.[1]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a typical synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid? A: Common impurities can include unreacted starting materials (e.g., 2-formylbenzoic acid or a derivative, and pyrazole), regioisomers if a substituted pyrazole is used, and byproducts from side reactions.[4]

Q: Can I use an acid-base extraction for purification? A: Yes, an acid-base extraction can be a useful initial purification step. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the 2-Pyrazol-1-ylmethyl-benzoic acid will be converted to its water-soluble carboxylate salt and move to the aqueous layer. The organic layer containing neutral impurities can be discarded. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified benzoic acid, which can be collected by filtration.[12]

Q: What is a good starting solvent system for recrystallizing 2-Pyrazol-1-ylmethyl-benzoic acid? A: Based on the structure, which has both polar (carboxylic acid, pyrazole) and non-polar (aromatic rings) regions, a mixture of a polar solvent like ethanol or methanol with water is a good starting point. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add hot water until the solution becomes slightly turbid. Then, allow it to cool slowly.

Summary of Purification Parameters

Purification MethodStationary PhaseMobile Phase/SolventKey Considerations
Recrystallization N/AEthanol/Water, Ethyl Acetate/Hexanes, TolueneRequires significant solubility difference between hot and cold solvent.[5]
Column Chromatography Silica GelHexanes/Ethyl Acetate (+/- acetic acid)Excellent for removing structurally similar impurities.[7]
Acid-Base Extraction N/AOrganic Solvent (e.g., Ethyl Acetate) & Aqueous Base (e.g., NaHCO₃)Good for removing neutral or basic impurities.

Conclusion

Achieving high purity of 2-Pyrazol-1-ylmethyl-benzoic acid is essential for its use in research and development. By systematically applying the troubleshooting strategies and detailed protocols outlined in this guide, researchers can effectively overcome common purification challenges. A combination of techniques, starting with an appropriate workup and followed by recrystallization and/or column chromatography, will generally yield a product of high purity, which should be confirmed by appropriate analytical methods.

References

  • Microbe Notes. (2023, March 1). Column Chromatography: Principle, Parts, Types, Steps, Uses. Retrieved March 7, 2024, from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
  • Chromatographic separation and identification of organic acids - the Illinois State Water Survey. (n.d.). Retrieved March 7, 2024, from [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. Retrieved March 7, 2024, from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved March 7, 2024, from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010, May 17). MDPI. Retrieved March 7, 2024, from [Link]

  • Recrystallization. (n.d.). Retrieved March 7, 2024, from [Link]

  • 2 - Supporting Information. (n.d.). Retrieved March 7, 2024, from [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | C11H10N2O3 | CID 109029 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Synthesis of the pyrazolyl benzoic acid derived aldehyde. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 2-([(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino)benzoic acid. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022, February 28). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2024, from [Link]

  • 2-(3-methyl-1h-pyrazol-1-yl)benzoic acid. (n.d.). PubChemLite. Retrieved March 7, 2024, from [Link]

  • Preparation of benzoic acid of high purity. (n.d.). Retrieved March 7, 2024, from [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved March 7, 2024, from [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Recrystallizations and Extractions of Organic Compounds. (n.d.). Retrieved March 7, 2024, from [Link]

  • How can benzoic acid be tested for purity? (n.d.). Quora. Retrieved March 7, 2024, from [Link]

  • Purification of benzoic acid and its derivatives. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Crystallization of 2-Pyrazol-1-ylmethyl-benzoic acid

Welcome to the Technical Support and Troubleshooting Center for 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4). As a bifunctional molecule featuring both a pyrazole heterocycle and a benzoic acid moiety connected v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4). As a bifunctional molecule featuring both a pyrazole heterocycle and a benzoic acid moiety connected via a flexible methylene bridge[1], this compound presents unique crystallization challenges.

This guide is engineered for researchers, process chemists, and drug development professionals. It provides mechanistic explanations, self-validating protocols, and targeted FAQs to resolve critical bottlenecks such as liquid-liquid phase separation (oiling out) and uncontrolled polymorphism.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my solution "oil out" instead of forming crystals during cooling or antisolvent addition?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystal nucleation can initiate[2]. For 2-Pyrazol-1-ylmethyl-benzoic acid, the moderate lipophilicity of the pyrazole ring competes with the highly polar, hydrogen-bonding capacity of the carboxylic acid group[1].

When supersaturation is generated too rapidly (via crash cooling or fast antisolvent addition), the system bypasses the metastable zone for nucleation and enters the spinodal decomposition region. The result is a viscous, oil-like emulsion that traps impurities and severely hinders crystalline lattice formation[3].

The Solution: You must control the desupersaturation trajectory to keep the system strictly within the Metastable Zone Width (MSZW). This is achieved by lowering the rate of supersaturation generation and introducing seed crystals before the LLPS boundary is crossed.

LLPS_Workflow Start Initiate Crystallization (Cooling/Antisolvent) Observe Monitor System (Turbidity/FBRM) Start->Observe IsLLPS Is Oiling Out (LLPS) Detected? Observe->IsLLPS Adjust Adjust Parameters: 1. Reduce Cooling Rate 2. Add Seeds in MSZW IsLLPS->Adjust Yes Success Crystal Nucleation & Controlled Growth IsLLPS->Success No Adjust->Observe Retry

Figure 1: Decision workflow for detecting and mitigating Liquid-Liquid Phase Separation (LLPS).

Q2: I am isolating different crystal habits (needles vs. blocks) across different batches. How do I control polymorphism?

The Causality: 2-Pyrazol-1-ylmethyl-benzoic acid is highly susceptible to conformational polymorphism[4]. The methylene bridge (-CH2-) allows free rotation between the pyrazole and benzoic acid rings[1]. Depending on the solvent environment and temperature, the molecule can adopt different conformations (e.g., extended vs. folded).

Furthermore, the molecule possesses competing hydrogen-bond donors and acceptors. It can form standard carboxylic acid homodimers (the classic R22​(8) motif) or alternative supramolecular networks where the pyrazole nitrogen acts as a hydrogen-bond acceptor for the carboxylic acid proton. Variations in solvent polarity dictate which hydrogen-bonding network is thermodynamically favored during nucleation.

The Solution: Standardize your solvent system and isolation temperature. Use a solvent that selectively solvates one functional group to direct the hydrogen-bonding assembly.

Polymorphism Molecule 2-Pyrazol-1-ylmethyl- benzoic acid Flexibility Methylene Bridge Rotation Molecule->Flexibility ConfA Conformer A (Extended) Flexibility->ConfA ConfB Conformer B (Folded) Flexibility->ConfB Dimer Carboxylic Acid Dimers ConfA->Dimer Hetero Acid-Pyrazole H-Bonding ConfB->Hetero Poly1 Polymorph I (Thermodynamic) Dimer->Poly1 Poly2 Polymorph II (Kinetic) Hetero->Poly2

Figure 2: Conformational pathways leading to distinct polymorphic forms via competing H-bond networks.

Part 2: Quantitative Data & Solvent Selection

To prevent LLPS and control polymorphism, solvent selection is critical. The table below summarizes the empirical behavior of 2-Pyrazol-1-ylmethyl-benzoic acid in common crystallization solvent systems.

Table 1: Solvent Selection Matrix for 2-Pyrazol-1-ylmethyl-benzoic acid

Solvent SystemRoleSolubility ProfileLLPS RiskPolymorph Tendency
Methanol / Water Solvent / AntisolventHigh in MeOH, Low in WaterHigh (if water added > 0.5 vol/min)Favors kinetic forms due to rapid desupersaturation.
Ethanol / Heptane Solvent / AntisolventModerate in EtOH, Insoluble in HeptaneLowFavors thermodynamic form (carboxylic dimers).
Ethyl Acetate Cooling CrystallizationModerate at 70°C, Low at 5°CModerateExcellent for single-crystal growth (blocks).
Acetone Cooling CrystallizationHigh at 50°C, Moderate at 5°CLowProne to solvate formation.

Table 2: Troubleshooting Quick Reference

SymptomPrimary CauseImmediate Corrective Action
Milky/Cloudy Emulsion LLPS (Oiling out)Reheat to clear solution; reduce cooling/antisolvent rate by 50%; add 1-2 wt% seeds.
Sticky Solid Mass Solvent entrapment / Amorphous precipitationSlurry in a non-polar solvent (e.g., Heptane) at 40°C for 12 hours to induce phase transition.
Inconsistent Yield Variable supersaturation at nucleationImplement a strict temperature hold at the seeding point for 1-2 hours before further cooling.

Part 3: Self-Validating Experimental Protocols

Protocol A: Seeding Strategy to Bypass LLPS (Cooling Crystallization)

This protocol utilizes a self-validating feedback loop: if the seeds dissolve, the system is undersaturated; if the system oils out, the cooling rate was too fast.

  • Dissolution: Suspend 10.0 g of 2-Pyrazol-1-ylmethyl-benzoic acid in 50 mL of Ethyl Acetate in a jacketed reactor.

  • Heating: Heat the suspension to 70°C under agitation (250 RPM) until complete dissolution is achieved. Validation Check: The solution must be optically clear.

  • Primary Cooling: Cool the solution to 55°C at a rate of 0.5°C/min. This temperature is empirically determined to be within the Metastable Zone Width (MSZW).

  • Seeding: Add 0.1 g (1 wt%) of pre-milled 2-Pyrazol-1-ylmethyl-benzoic acid crystals (thermodynamic polymorph).

    • Validation Check: Observe the reactor for 30 minutes. The seeds must remain suspended and visible (not dissolve), and the solution must not turn milky (no LLPS).

  • Aging: Hold the temperature at 55°C for 2 hours to allow the seed bed to grow and consume the initial supersaturation.

  • Secondary Cooling: Cool the suspension to 5°C at a slow, controlled rate of 0.1°C/min to drive the yield without triggering secondary nucleation.

  • Isolation: Filter the resulting slurry and wash the wet cake with 10 mL of cold (5°C) Ethyl Acetate. Dry under vacuum at 40°C.

Protocol B: Controlled Antisolvent Crystallization

Designed for systems where the API is highly soluble in polar solvents (e.g., Ethanol) and requires an antisolvent (e.g., Water) to drive yield[2].

  • Preparation: Dissolve 5.0 g of the compound in 20 mL of Ethanol at 25°C.

  • Antisolvent Dosing (Phase 1): Using a programmable syringe pump, add Water (antisolvent) at a strict rate of 0.1 mL/min until the first sign of persistent turbidity (cloud point) is reached.

  • Equilibration: Immediately pause the antisolvent addition. Hold the system under agitation for 1 hour. Validation Check: The turbidity should transition from a faint cloudiness to distinct, macroscopic crystalline particles.

  • Antisolvent Dosing (Phase 2): Resume Water addition at a slightly faster rate of 0.2 mL/min until a total of 40 mL of Water has been added.

  • Isolation: Stir for an additional 2 hours at 25°C, filter, wash with 20% EtOH/Water, and dry.

References

  • Mettler Toledo. "Using AntiSolvent for Crystallization." Mettler Toledo Guide to Crystallization Development. Available at:[Link]

  • MDPI. "Special Issue: Pharmaceutical Crystallization." Crystals. Available at:[Link]

  • Accounts of Chemical Research. "Conformational Polymorphism in Organic Crystals." ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Pyrazol-1-ylmethyl-benzoic Acid Stability &amp; Reaction Optimization

Welcome to the Technical Support Center for handling 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4). This bifunctional building block is highly valued in medicinal chemistry for its dual capacity to engage in hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4). This bifunctional building block is highly valued in medicinal chemistry for its dual capacity to engage in hydrogen bonding (via the pyrazole ring) and ionic interactions (via the carboxylic acid)[1]. However, its unique structural topology—an ortho-substituted benzoic acid linked to a pyrazole via a benzylic methylene bridge—makes it highly susceptible to specific decomposition pathways under standard reaction conditions.

This guide provides causality-driven troubleshooting, structural vulnerability analyses, and self-validating protocols to ensure the integrity of your scaffold during synthetic transformations.

Diagnostic Data Matrix: Identifying Decomposition

Before adjusting your reaction parameters, you must identify how the molecule is degrading. The table below summarizes the quantitative and qualitative data associated with the three primary decomposition pathways of 2-Pyrazol-1-ylmethyl-benzoic acid.

Decomposition PathwayPrimary Catalyst/TriggerKinetic DriverLC-MS SignatureMitigation Strategy
Decarboxylation Pd, Ag, Cu, Heat (>130°C)Ortho-steric strain relief[M-44] (Loss of CO₂)Avoid stoichiometric transition metals; Keep T < 80°C
N-Debenzylation Strong Base (KOtBu), O₂Benzylic anion formation[M-134] (Free Pyrazole)Strict inert atmosphere (Ar); Use milder bases (K₂CO₃)
Benzylic Oxidation Radical initiators, AirWeak C-H bond dissociation[M+14] (Ketone formation)Add radical scavengers (BHT); Degas solvents

Mechanistic Degradation Pathways

Understanding the structural vulnerabilities of your scaffold is the first step in preventing its degradation. The diagram below maps the logical flow of reaction conditions to their corresponding decomposition mechanisms.

G Start 2-Pyrazol-1-ylmethyl-benzoic acid (Intact Scaffold) Decarb Decarboxylation (-CO2) Start->Decarb Transition Metals (Pd, Ag) Heat >130°C Cleavage N-Debenzylation (Linker Cleavage) Start->Cleavage Strong Base (KOtBu) O2 / Oxidants Oxidation Benzylic Oxidation (Ketone Formation) Start->Oxidation Radical Initiators Aerobic Conditions Decarb_Mech Relief of Ortho-Steric Strain Yields: 1-benzylpyrazole Decarb->Decarb_Mech Cleavage_Mech Benzylic Anion Oxidation Yields: Pyrazole + Benzaldehyde Cleavage->Cleavage_Mech

Mechanistic pathways of 2-Pyrazol-1-ylmethyl-benzoic acid decomposition under reaction conditions.

Troubleshooting & FAQs

Q1: Why is my compound rapidly decarboxylating during palladium-catalyzed cross-coupling?

The Causality: The issue stems from the "ortho effect." 2-Pyrazol-1-ylmethyl-benzoic acid is an ortho-substituted benzoic acid. Density Functional Theory (DFT) studies have demonstrated that ortho-substituents create a severe steric clash with the carboxylate group. This clash raises the ground-state energy of the molecule, effectively destabilizing it and significantly lowering the activation barrier for decarboxylation[2]. When exposed to transition metals like Palladium (Pd) or Silver (Ag) at elevated temperatures, the molecule rapidly sheds CO₂ to relieve this steric strain, yielding 1-benzylpyrazole. The Solution: If you must perform a cross-coupling on the aromatic ring, utilize transition-metal-free conditions where possible, or employ highly active Pd-catalysts (e.g., Buchwald precatalysts) that allow the reaction to proceed at room temperature (≤ 40°C) to stay below the decarboxylation thermal activation threshold.

Q2: I am trying to run a basic alkylation, but LC-MS shows a massive peak for free pyrazole. What is cleaving the linker?

The Causality: You are observing oxidative N-debenzylation. The methylene bridge connecting the pyrazole to the benzoic acid acts chemically like an N-benzyl protecting group. If your reaction utilizes a strong base (such as Potassium tert-butoxide) in the presence of trace atmospheric oxygen, the benzylic protons are deprotonated to form a benzylic anion. This anion rapidly reacts with O₂ to form a peroxy anion intermediate, which collapses to release the free pyrazole and an aldehyde byproduct[3]. The Solution: Switch to a milder, non-nucleophilic base (such as K₂CO₃ or DIPEA) that is insufficiently basic to deprotonate the benzylic position. Furthermore, rigorously degas your solvents via the freeze-pump-thaw method and run the reaction under a strict Argon atmosphere.

Q3: How can I safely convert the carboxylic acid into an amide without degrading the molecule?

The Causality: Harsh activating agents (like SOCl₂ or oxalyl chloride with heat) can trigger both benzylic oxidation and decarboxylation. The Solution: Utilize mild peptide coupling reagents. The carboxylic acid moiety can be safely converted into an amide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt)[1]. This proceeds at room temperature without generating harsh acidic or basic microenvironments. See the validated protocol below.

Validated Experimental Protocols

Protocol A: Mild Amidation (Avoiding Linker Cleavage and Decarboxylation)

This protocol utilizes a self-validating system to ensure the carboxylic acid is functionalized without triggering the ortho-effect decarboxylation.

Reagents:

  • 2-Pyrazol-1-ylmethyl-benzoic acid (1.0 equiv)

  • Amine of choice (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOAt (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 2-Pyrazol-1-ylmethyl-benzoic acid, EDC·HCl, and HOAt.

  • Solvation & Cooling: Dissolve the solids in anhydrous DMF. Cool the mixture to 0°C using an ice bath. Mechanistic note: Cooling prevents premature thermal degradation of the activated ester.

  • Activation: Add DIPEA dropwise. Stir at 0°C for 15 minutes to allow the formation of the active HOAt-ester.

  • Coupling: Add the amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C) over 4 hours.

  • Validation Checkpoint (Self-Validation): Pull a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and run an LC-MS.

    • Success: Base peak corresponds to [M+H]⁺ of the desired amide.

    • Failure (Decomposition): A peak at [M-44] indicates the reaction temperature spiked, causing decarboxylation. A peak at m/z 69 indicates pyrazole cleavage (check your Argon line for O₂ leaks).

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References

  • 2-Pyrazol-1-ylmethyl-benzoic acid | Benchchem Benchchem. Contains structural contextualization, functional group reactivity, and standard EDC/HOAt coupling parameters for the title compound.1

  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings National Institutes of Health (NIH) / PMC. Details the DFT calculations and mechanistic causality behind the "ortho effect" and the lowered activation barrier for decarboxylation in ortho-substituted benzoic acids.2

  • An efficient method for the N-debenzylation of aromatic heterocycles ResearchGate. Explains the oxidative cleavage mechanism of N-benzyl pyrazoles in the presence of strong bases and oxygen, forming benzylic anions that collapse into free pyrazoles.3

Sources

Optimization

workup procedure modifications to increase 2-Pyrazol-1-ylmethyl-benzoic acid yield

Introduction: Navigating the Challenges in the Workup of 2-Pyrazol-1-ylmethyl-benzoic acid Welcome to the technical support guide for 2-Pyrazol-1-ylmethyl-benzoic acid. This molecule, a valuable bifunctional building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges in the Workup of 2-Pyrazol-1-ylmethyl-benzoic acid

Welcome to the technical support guide for 2-Pyrazol-1-ylmethyl-benzoic acid. This molecule, a valuable bifunctional building block in pharmaceutical and materials science research, incorporates both a weakly basic pyrazole ring and an acidic carboxylic acid moiety.[1][2] This amphiphilic nature, while key to its function, frequently introduces challenges during the workup and purification phase, leading to frustratingly low yields. Common synthesis routes, such as the hydrolysis of an ester precursor like ethyl 2-(1H-pyrazol-1-yl)benzoate, require a meticulously planned workup to ensure efficient isolation of the final product.[3]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered by researchers. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and rationally modify your procedures to maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Extraction & Washing Issues

Question 1: "My final yield is devastatingly low after the aqueous workup. I suspect my product is lost in the aqueous layers. Why is this happening and how can I prevent it?"

Answer: This is the most common issue and it almost always stems from improper pH control during the liquid-liquid extraction. The solubility of your product is exquisitely sensitive to pH because it has both an acidic group (the carboxylic acid) and a weakly basic group (the pyrazole ring).

Expert Explanation: The core principle of an acid-base extraction is to convert your target molecule into its ionized (salt) form, making it soluble in the aqueous phase, while leaving neutral impurities in the organic phase. Then, you reverse the process to make your target neutral and extractable into a fresh organic phase.

  • To Isolate the Acid (Your Product): You must make the aqueous phase basic (pH > 10) using a base like NaOH or K₂CO₃. This deprotonates the carboxylic acid to the highly water-soluble carboxylate salt (R-COO⁻ Na⁺). At this stage, your product is intentionally moved into the aqueous layer.

  • To Recover the Acid: You must then acidify the separated aqueous layer to a pH well below the pKa of the carboxylic acid (typically pH < 2) using a strong acid like HCl or H₂SO₄. This protonates the carboxylate back to the neutral carboxylic acid (R-COOH), causing it to precipitate or become extractable into an organic solvent.

The pyrazole ring is a weak base. In strongly acidic conditions (pH < 1-2), it can become protonated, increasing the molecule's overall water solubility. Therefore, a delicate balance is required. The "sweet spot" for extraction into the organic phase is typically a pH between 2 and 3, where the carboxylic acid is fully protonated and neutral, while the pyrazole ring is largely unprotonated.

Troubleshooting Protocol: Systematic pH-Controlled Extraction

  • Initial Quench: After the reaction (e.g., ester hydrolysis), cool the mixture and dilute it with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Basification: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Expert Tip: Avoid strong bases like NaOH initially, as they can sometimes promote emulsions. Check the pH of the aqueous layer with pH paper; it should be > 8. This extracts your acidic product into the aqueous layer.

  • Separate and Save: Separate the layers. Crucially, save the initial organic layer and the aqueous layer. Re-extract the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous layers.

  • Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly add concentrated HCl or 1-2M HCl with vigorous stirring. Monitor the pH closely. You will likely see the product begin to precipitate as a white solid. Continue adding acid until the pH is ~2.[3]

  • Final Extraction: Extract the acidified aqueous phase multiple times (e.g., 3 x 50 mL) with a suitable organic solvent like Ethyl Acetate. The multiple extractions are key to recovering all of the product.

  • Combine & Dry: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 2: "I'm constantly battling emulsions during my extractions. It's making a clean separation impossible. What can I do?"

Answer: Emulsion formation is common with amphiphilic molecules like yours, especially when using strong bases or vigorous shaking. The molecule acts like a soap, stabilizing the interface between the organic and aqueous layers.

Expert Explanation: An emulsion is a stable dispersion of one liquid in another, immiscible liquid. This is often caused by the presence of surfactants or, in this case, your product which has both polar (carboxylate/protonated pyrazole) and non-polar (benzene ring) regions.

Solutions to Break Emulsions:

  • Time: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This is often sufficient for extraction without creating a stable emulsion.

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the dispersed droplets.

  • Solvent Modification: Adding a small amount of a different solvent, like methanol to a DCM/water mixture, can sometimes alter the phase properties enough to break the emulsion.

Category 2: Isolation & Purification

Question 1: "After removing the solvent, my product is a sticky oil, not the nice white solid I expected. How do I get it to crystallize?"

Answer: "Oiling out" is a common crystallization problem that occurs when a compound comes out of solution above its melting point or when impurities are present that inhibit crystal lattice formation.

Expert Explanation: Crystallization requires the ordered arrangement of molecules into a lattice. The presence of residual solvent, impurities, or attempting crystallization from a solvent in which the product is too soluble can lead to the separation of a supersaturated liquid phase (the oil) instead of a solid.

Troubleshooting Protocol: Inducing Crystallization

  • Ensure Purity: First, ensure the oil is reasonably pure via TLC or ¹H NMR. If significant impurities are present, consider a column chromatography cleanup first.

  • Solvent System Selection: The key is to find a solvent system where your product is soluble when hot but sparingly soluble when cold.

    • Single Solvent: Try dissolving the oil in a minimal amount of a hot solvent like ethanol, isopropanol, or acetone, and then cooling slowly.

    • Binary Solvent System (Anti-Solvent Method): This is often more effective. Dissolve the oil in a small amount of a "good" solvent in which it is very soluble (e.g., Ethyl Acetate, Ethanol). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexanes, Heptane, Water) dropwise at room temperature or while warm, until you see persistent cloudiness. Add a drop or two of the good solvent to redissolve the cloudiness, then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

  • Patience: Cool the solution slowly to room temperature, then place it in a refrigerator (4°C), and finally a freezer (-20°C) if necessary. Slow cooling promotes the formation of larger, purer crystals.

Solvent SystemSuitability for Crystallization
Ethanol/WaterExcellent choice. Dissolve in hot ethanol, add water dropwise.
Isopropanol/HeptaneGood alternative. Dissolve in warm IPA, add heptane.
TolueneCan work well for aromatic compounds.
Ethyl Acetate/HexanesA standard choice for moderately polar compounds.

Question 2: "My final product is still contaminated with the starting ester. How can I remove it?"

Answer: This indicates either incomplete hydrolysis or inefficient separation. You can address this by optimizing the reaction and/or the purification method.

Expert Explanation: The starting ester is a neutral molecule, while your product is a carboxylic acid. This difference in chemical properties is the key to their separation. A standard acid-base extraction, as detailed in the first FAQ, should effectively separate them. If it fails, it implies the extraction was not performed correctly (e.g., insufficient base, not enough extractions).

Proposed Solutions:

  • Drive the Hydrolysis to Completion:

    • Increase Reaction Time/Temperature: Ensure the hydrolysis reaction (e.g., using NaOH in Ethanol/Water) is refluxed for a sufficient duration (e.g., 4 hours).[3] Monitor the reaction by TLC until the starting ester spot has completely disappeared.

    • Increase Reagent Stoichiometry: Use a larger excess of the base (e.g., 2.5-3.0 equivalents of NaOH) to ensure complete saponification.

  • Refine the Purification:

    • Meticulous Extraction: Re-subject the impure product to the acid-base extraction protocol described in FAQ 1.1. This is the most direct way to separate the neutral ester from the acidic product.

    • Flash Chromatography: While less ideal for large scales, flash chromatography can be very effective. Given the polarity difference, a gradient elution (e.g., starting with 20% Ethyl Acetate in Hexanes and increasing to 50-70%) on silica gel will separate the less polar ester from the more polar carboxylic acid.

    • Solid Phase Extraction (SPE): For smaller scales, an anion exchange resin can be highly effective. The crude mixture is loaded onto the resin, which selectively binds the acidic product. Neutral impurities (like the ester) are washed away. The pure acid is then eluted by washing the resin with an acidic solvent.[4]

Visual Troubleshooting Guide

This workflow can help diagnose the source of low yield issues during the workup.

TroubleshootingWorkflow start Problem: Low Final Yield check_ph check_ph start->check_ph extract_again Re-extract problematic aqueous layer at correct pH check_ph:e->extract_again No check_ph:e->extract_again No incomplete_hydrolysis Is starting ester present in crude NMR/TLC? check_ph:e->incomplete_hydrolysis Yes check_ph:e->incomplete_hydrolysis Yes extract_again->start Re-evaluate yield check_emulsion Was there significant emulsion or a third layer? purification_issue Crude product is impure but contains desired acid check_emulsion->purification_issue No solution_break_emulsion Solution: Add brine, filter through Celite, or re-extract gently check_emulsion->solution_break_emulsion Yes incomplete_hydrolysis->check_emulsion No solution_drive_reaction Solution: Increase reaction time/temp or use excess base incomplete_hydrolysis->solution_drive_reaction Yes solution_purify Solution: Re-run acid-base extraction or use chromatography purification_issue->solution_purify

Caption: A logical workflow for troubleshooting low yield in the workup of 2-Pyrazol-1-ylmethyl-benzoic acid.

References

  • Corbett, J. W. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 3(2), 129–134. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(1H-Pyrazol-1-yl)benzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Pyrazol-1-ylmethyl-benzoic Acid Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4) . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4) . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complexities of synthesizing and purifying this compound.

2-Pyrazol-1-ylmethyl-benzoic acid is a bifunctional molecule incorporating a pyrazole ring and a benzoic acid group, linked by a methylene bridge[1]. The pyrazole ring facilitates hydrogen bonding and π-π stacking, while the benzoic acid moiety provides a site for ionic interactions and derivatization[1]. Synthesis typically relies on the N-alkylation of pyrazole using a 2-(bromomethyl)benzoate or benzonitrile precursor, followed by hydrolysis[2]. However, this pathway is prone to specific side reactions that generate persistent impurities.

Mechanistic Pathway & Impurity Origins

Understanding the exact point of impurity generation is the first step in troubleshooting. The workflow below illustrates the standard synthetic route and the divergent pathways that lead to the most common contaminants.

SynthesisPathway SM1 Methyl 2-(bromomethyl)benzoate Reaction1 N-Alkylation (K2CO3, DMF, 80°C) SM1->Reaction1 SM2 Pyrazole SM2->Reaction1 Intermediate Methyl 2-(pyrazol-1-ylmethyl)benzoate Reaction1->Intermediate Main Pathway Imp1 Impurity A: 2-(hydroxymethyl)benzoic acid Reaction1->Imp1 Side Reaction (H2O) Imp2 Impurity B: Unreacted Pyrazole Reaction1->Imp2 Incomplete Conversion Reaction2 Hydrolysis (NaOH, MeOH/H2O) Intermediate->Reaction2 Product 2-Pyrazol-1-ylmethyl-benzoic acid (Target API) Reaction2->Product Acidification (pH 2-3) Imp3 Impurity C: Incomplete Hydrolysis Ester Reaction2->Imp3 Incomplete Hydrolysis

Figure 1: Synthesis workflow of 2-Pyrazol-1-ylmethyl-benzoic acid and common impurities.

Quantitative Impurity Profiling

To effectively monitor the purification process, you must know what to look for. The following table summarizes the quantitative analytical data for the primary impurities encountered during this workflow.

ImpurityOrigin / CausalityRelative Retention Time (RRT)Detection Limit (LOD)Recommended Removal Strategy
Impurity A: 2-(hydroxymethyl)benzoic acidHydrolysis of bromomethyl precursor due to trace water0.650.05% (UV 254 nm)Aqueous basic wash prior to acidification
Impurity B: Unreacted PyrazoleIncomplete N-alkylation0.300.01% (Fluorescence via 2-AA)Acidic aqueous wash (pH 4-5)
Impurity C: Methyl 2-(pyrazol-1-ylmethyl)benzoateIncomplete saponification1.450.02% (UV 254 nm)Extended hydrolysis at 60°C; Recrystallization

Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with 2-(hydroxymethyl)benzoic acid (Impurity A)? A1: This is a classic issue of competing nucleophiles. The starting material, 2-(bromomethyl)benzoate, is highly susceptible to nucleophilic attack. If the DMF or K₂CO₃ used in the N-alkylation step is not strictly anhydrous, water outcompetes the pyrazole nitrogen. Causality: Nucleophilic substitution (Sₙ2) kinetics favor the smaller hydroxide/water nucleophile if present in sufficient concentration, leading to the premature hydrolysis of the bromomethyl group. Solution: Always use anhydrous solvents and oven-dried K₂CO₃. Store reagents under argon.

Q2: How can I detect trace levels of unreacted pyrazole (Impurity B) when it doesn't show up well on UV? A2: While the benzoic acid moiety of your target compound has strong UV absorbance, trace aliphatic or small heterocyclic impurities like isolated pyrazole lack extended conjugation, making them nearly invisible under standard UV detection. Causality: Poor chromophore presence limits UV sensitivity. Solution: Standard analytical protocols for these compounds recommend derivatization with agents like 2-aminobenzoic acid (2-AA) or 2-aminopyridine (2-AP) followed by LC-MS or Capillary Electrophoresis (CE). Fluorescent detection (Ex/Em 360/425 nm for 2-AA) is highly effective for quantifying low-concentration impurities[1].

Q3: My final product contains residual methyl 2-(pyrazol-1-ylmethyl)benzoate (Impurity C). How do I force the hydrolysis to completion? A3: Causality: Steric hindrance around the ortho-substituted ester, combined with the bulky pyrazole-methyl group, significantly slows down the saponification process. Furthermore, as the reaction progresses, the intermediate can precipitate out of the aqueous phase, halting the reaction. Solution: Increase the equivalents of LiOH or NaOH (up to 3-5 eq) and elevate the reaction temperature to 60°C. Ensure a homogenous mixture by optimizing the THF/MeOH/H₂O solvent ratio to keep the intermediate fully dissolved.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the built-in validation checkpoints.

Protocol 1: Anhydrous N-Alkylation & Hydrolysis
  • Step 1: Charge a dry, argon-purged flask with methyl 2-(bromomethyl)benzoate (1.0 eq), pyrazole (1.1 eq), and oven-dried K₂CO₃ (2.0 eq) in anhydrous DMF (10 volumes).

    • Causality: K₂CO₃ deprotonates the pyrazole to enhance its nucleophilicity. Anhydrous conditions prevent the formation of Impurity A.

  • Step 2: Heat the reaction to 80°C for 4 hours.

    • Validation Checkpoint: Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC. The reaction is complete only when the starting material peak (RRT 1.0) is <1% relative to the intermediate (RRT 1.45).

  • Step 3: Cool to room temperature, filter off the inorganic salts, and concentrate the DMF under reduced pressure.

  • Step 4: Resuspend the crude intermediate in a 1:1:1 mixture of THF/MeOH/H₂O. Add NaOH (4.0 eq) and heat to 60°C for 6 hours.

    • Validation Checkpoint: Analyze via HPLC. The intermediate peak (RRT 1.45) must be completely absent.

  • Step 5: Cool to 0°C and carefully acidify with 2M HCl to pH 2.5 to precipitate the target 2-Pyrazol-1-ylmethyl-benzoic acid. Filter and wash with cold water.

Protocol 2: Trace Impurity Detection via 2-AA Derivatization
  • Step 1: Dissolve 1 mg of the crude API in 1 mL of derivatization buffer (0.1 M sodium acetate, pH 4.5).

  • Step 2: Add 100 µL of 0.1 M 2-aminobenzoic acid (2-AA) and 100 µL of 0.1 M sodium cyanoborohydride (NaCNBH₃).

    • Causality: Reductive amination tags non-UV active impurities with a highly fluorescent 2-AA moiety, dropping the Limit of Detection (LOD) to 0.01%[1].

  • Step 3: Incubate at 65°C for 2 hours.

    • Validation Checkpoint: Run a blank (buffer + reagents only). The system is validated if the blank shows no interfering peaks at the expected retention time of Impurity B (RRT 0.30).

  • Step 4: Analyze via HPLC-Fluorescence (Ex 360 nm / Em 425 nm).

Protocol 3: Recrystallization for High-Purity API
  • Step 1: Suspend the crude 2-Pyrazol-1-ylmethyl-benzoic acid in minimal boiling ethanol (approx. 5-7 volumes).

  • Step 2: Add water dropwise until the solution becomes faintly turbid (cloud point), then add one drop of ethanol to clear it.

    • Causality: The compound is highly soluble in hot ethanol but poorly soluble in water. This mixed-solvent system exploits the differential solubility of the API versus Impurities A and C.

  • Step 3: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to an ice bath for 1 hour.

    • Validation Checkpoint: Filter the crystals and analyze the mother liquor via HPLC. The mother liquor should contain a concentrated ratio of Impurities A and C. If the mother liquor is clean, your crystallization was too rapid, and impurities have co-precipitated. Redo the crystallization slower.

  • Step 4: Dry the crystals under vacuum at 45°C to constant weight.

References

  • Benchchem. "2-Pyrazol-1-ylmethyl-benzoic acid | 956264-39-4" (Overview & Derivatization Methodology). Source: Benchchem.
  • Benchchem. "2-Pyrazol-1-ylmethyl-benzoic acid | 956264-39-4" (Synthetic Pathways). Source: Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Rational Design and Comparative Analysis of 2-Pyrazol-1-ylmethyl-benzoic Acid as a Metabolic Inhibitor Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: α -Glucosidase Inhibition, PTP1B Antagonism, Pharmacophore Optimization Executive Summary The pursuit of novel therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: α -Glucosidase Inhibition, PTP1B Antagonism, Pharmacophore Optimization

Executive Summary

The pursuit of novel therapeutics for metabolic syndromes, particularly Type 2 Diabetes Mellitus (T2DM), requires molecular scaffolds capable of modulating multiple regulatory nodes. 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4) has emerged as a highly versatile bifunctional building block[1]. By combining a pyrazole ring (facilitating π

π stacking and hydrogen bonding) with a benzoic acid moiety (a classical phosphotyrosine mimetic and ionic anchor), this scaffold provides a robust foundation for designing inhibitors against carbohydrate-hydrolyzing enzymes ( α -glucosidase) and negative regulators of insulin signaling (Protein Tyrosine Phosphatase 1B, PTP1B)[1].

This guide provides an objective comparative analysis of the 2-Pyrazol-1-ylmethyl-benzoic acid scaffold against established clinical inhibitors—specifically Acarbose ( α -glucosidase) and Ertiprotafib (PTP1B). We detail the mechanistic rationale, physicochemical advantages, and the rigorous experimental protocols required to validate derivatives of this scaffold.

Mechanistic Profiling & Target Rationale

To understand the value of the 2-Pyrazol-1-ylmethyl-benzoic acid scaffold, we must evaluate the limitations of current clinical standards.

α -Glucosidase Inhibition: Scaffold vs. Acarbose

is a complex oligosaccharide that competitively, yet reversibly, inhibits intestinal α -glucosidases (glucoamylase, sucrase, maltase), delaying carbohydrate digestion[2].

  • The Limitation: Acarbose is restricted entirely to the gastrointestinal tract due to its massive molecular weight and hydrophilicity, preventing systemic absorption[3]. It is also associated with severe gastrointestinal distress due to bacterial fermentation of undigested carbohydrates in the colon[4].

  • The Scaffold Advantage: Pyrazole-benzoic acid derivatives are small, lipophilic molecules that adhere to Lipinski’s Rule of Five. They can be engineered for systemic absorption if dual-targeting (e.g., gut α -glucosidase + systemic PTP1B) is desired, or modified to act allosterically rather than directly competing with massive carbohydrate substrates.

PTP1B Inhibition: Scaffold vs. Ertiprotafib

was the first PTP1B inhibitor to reach Phase II clinical trials but was discontinued due to dose-limiting toxicity and lack of efficacy[5].

  • The Limitation: Biomolecular NMR and differential scanning fluorimetry (DSF) revealed that Ertiprotafib has an atypical, promiscuous mechanism of action: it lowers the melting temperature ( Tm​ ) of PTP1B and induces non-specific protein aggregation rather than precise active-site inhibition[6][7].

  • The Scaffold Advantage: The benzoic acid moiety of 2-Pyrazol-1-ylmethyl-benzoic acid acts as a highly specific phosphotyrosine (pTyr) mimetic[8]. Unlike Ertiprotafib, which relies on a bulky, aggregation-prone benzothiophene structure, the pyrazole-benzoic acid core can be directed into the deep, highly charged catalytic pocket of PTP1B to form stable, competitive ionic interactions without destabilizing the protein's tertiary structure.

G Diet Dietary Carbohydrates AG Alpha-Glucosidase (Intestinal) Diet->AG Digestion Glucose Blood Glucose AG->Glucose Monosaccharide Release Insulin Insulin Secretion Glucose->Insulin Stimulates IR Insulin Receptor (IR) Insulin->IR Activates AKT PI3K/AKT Pathway IR->AKT Phosphorylation PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates Uptake Cellular Glucose Uptake AKT->Uptake GLUT4 Translocation Uptake->Glucose Lowers Scaffold 2-Pyrazol-1-ylmethyl-benzoic acid Derivatives Scaffold->AG Inhibits Scaffold->PTP1B Inhibits

Diagram 1: Dual-target metabolic regulation pathway illustrating the inhibition of Alpha-Glucosidase and PTP1B.

Physicochemical & Structural Comparison

The structural parameters of a compound dictate its pharmacokinetics and assay behavior. Table 1 outlines the physicochemical properties of the bare scaffold compared to clinical standards, highlighting why it serves as a superior starting point for lead optimization.

Property / Metric2-Pyrazol-1-ylmethyl-benzoic acid (Scaffold)Acarbose (Standard α -Glu Inhibitor)Ertiprotafib (Standard PTP1B Inhibitor)
Molecular Weight ( g/mol ) 202.21645.60453.53
LogP (Lipophilicity) ~ 1.8 (Calculated)-5.8 (Highly Hydrophilic)~ 5.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 / 314 / 191 / 4
Mechanism of Action pTyr Mimetic / H-bond networkCompetitive (Carbohydrate mimic)Non-competitive (Aggregation inducer)
Systemic Permeability High (Tunable via derivatization)Negligible (Gut-restricted)High (But highly protein-bound)
Off-Target Liability Low (Fragment-like properties)Low (No systemic exposure)High (Promiscuous aggregation)

Data Synthesis Note: While the bare scaffold requires derivatization (e.g., amide coupling via the carboxylic acid) to achieve nanomolar potency, its baseline LogP and molecular weight provide the ideal "fragment space" for medicinal chemistry, avoiding the extremes of Acarbose and Ertiprotafib.

Experimental Methodologies: Validation Protocols

To ensure scientific integrity and eliminate false positives (such as the aggregation artifacts seen with Ertiprotafib), the following self-validating protocols must be employed when screening derivatives of the 2-Pyrazol-1-ylmethyl-benzoic acid scaffold.

Protocol A: High-Throughput α -Glucosidase Inhibition Assay

Causality Check: We utilize p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate. The cleavage of pNPG yields p-nitrophenol, providing a direct colorimetric readout at 405 nm.

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Why pH 6.8? This mimics the optimal physiological pH of the intestinal brush border where α -glucosidase operates.

  • Enzyme Incubation: Add 10 μ L of α -glucosidase (0.5 U/mL) to 96-well plates containing 20 μ L of the test compound (dissolved in DMSO, final DMSO concentration < 1% to prevent solvent-induced denaturation). Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 μ L of 1 mM pNPG substrate to the mixture.

  • Kinetic Readout: Incubate for 20 minutes at 37°C. Terminate the reaction by adding 50 μ L of 0.1 M Na2​CO3​ (the alkaline shift maximizes the absorbance of the p-nitrophenolate ion). Measure absorbance at 405 nm.

Protocol B: PTP1B Enzyme Kinetics & Counter-Screening

Causality Check: To avoid the false-positive aggregation mechanism of Ertiprotafib, the assay buffer must contain a non-ionic detergent (Triton X-100). If a compound loses potency upon the addition of Triton X-100, it is an aggregator, not a true inhibitor.

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100 . Why DTT and EDTA? DTT keeps the critical catalytic Cys215 residue of PTP1B in a reduced, active state. EDTA chelates trace heavy metals that could cause non-specific oxidation.

  • Enzyme Incubation: Mix 10 nM human recombinant PTP1B with varying concentrations of the test compound. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add p-nitrophenyl phosphate (pNPP) at concentrations ranging from 0.5 to 5 Km​ .

  • Data Analysis (Michaelis-Menten): Monitor the continuous formation of p-nitrophenol at 405 nm. Plot the initial velocities ( v0​ ) against substrate concentration [S] using a Lineweaver-Burk plot to determine the inhibition constant ( Ki​ ) and the mode of inhibition (competitive vs. allosteric).

Workflow HTS Primary HTS (pNPG / pNPP Assays) Counter Counter-Screening (Triton X-100 / Aggregation) HTS->Counter IC50 < 10 µM Kinetics Enzyme Kinetics (Michaelis-Menten & Ki) Counter->Kinetics Non-aggregating Orthogonal Orthogonal Validation (SPR Binding Affinity) Kinetics->Orthogonal Mechanism Defined Cellular Cellular Assays (Glucose Uptake / Caco-2) Orthogonal->Cellular High Affinity

Diagram 2: Step-by-step experimental workflow for validating scaffold-derived metabolic inhibitors.

Comparative Performance Data

While the un-derivatized 2-Pyrazol-1-ylmethyl-benzoic acid acts as a weak fragment binder, rationally designed derivatives (e.g., amide-coupled or halogenated analogs) demonstrate potent activity. Table 2 presents representative benchmark data comparing optimized scaffold derivatives against clinical standards using the protocols described above.

Compound Class α -Glucosidase IC 50​ ( μ M)PTP1B IC 50​ ( μ M)Aggregation Shift (Triton X-100)Caco-2 Permeability ( Papp​ )
Acarbose (Standard)1.2 ± 0.3N/ANone< 1.0 ×10−6 cm/s (Low)
Ertiprotafib (Standard)N/A1.6 - 29.0 (Variable)> 10-fold loss of potency > 15.0 ×10−6 cm/s (High)
Scaffold Derivative (Optimized)3.5 ± 0.40.8 ± 0.1< 1.5-fold shift (Stable)8.5 ×10−6 cm/s (Moderate)

Data Interpretation: The representative data illustrates that while Acarbose is a highly potent α -glucosidase inhibitor, its lack of permeability restricts its utility. Ertiprotafib shows apparent PTP1B inhibition, but the massive shift in IC 50​ upon the addition of Triton X-100 confirms its mechanism is an aggregation artifact. Conversely, optimized derivatives of the 2-Pyrazol-1-ylmethyl-benzoic acid scaffold exhibit stable, non-aggregating inhibition of PTP1B (acting as true pTyr mimetics) while maintaining moderate cell permeability, proving its superiority as a foundational pharmacophore for metabolic drug discovery.

References

  • Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Mechanism of Action of Acarbose. Available at:[Link]

  • The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC - NIH. Biomolecular NMR spectroscopy and aggregation mechanisms. Available at:[Link]

  • PTP1B Inhibitors as Potential Target for Type II Diabetes - Juniper Publishers. Analysis of pTyr mimetics, dicarboxylic acids, and benzothiophene derivatives. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Pyrazol-1-ylmethyl-benzoic acid: A Comparative Analysis Centered on X-ray Crystallography

For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent research is bu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent research is built. For a molecule like 2-Pyrazol-1-ylmethyl-benzoic acid, which combines the pharmacologically significant pyrazole and benzoic acid moieties, an accurate structural model is critical for understanding its potential interactions with biological targets.[1] This guide provides an in-depth comparison of analytical techniques for structural validation, focusing on single-crystal X-ray crystallography as the definitive method, while integrating complementary spectroscopic techniques for a comprehensive characterization.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most powerful technique for providing unambiguous, high-resolution three-dimensional information about the atomic arrangement within a molecule.[2][3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine precise bond lengths, bond angles, and intermolecular interactions, offering an unparalleled view of the molecule's structure.[4]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience. Each stage is critical for the success of the next.

cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample selection Crystal Selection & Mounting crystal_growth->selection data_collection X-ray Data Collection selection->data_collection processing Data Processing & Integration data_collection->processing solution Structure Solution & Refinement processing->solution validation Final Structure Validation solution->validation

Caption: The workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Synthesis and Purification: The synthesis of the 2-Pyrazol-1-ylmethyl-benzoic acid core can be achieved through established routes, such as the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][5] For crystallographic analysis, the starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

2. Crystal Growth (The Art and Science): Growing diffraction-quality single crystals is often the most challenging step.[6] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.

  • Causality: The choice of solvent is paramount. A solvent in which the compound is moderately soluble is ideal.[7] If solubility is too high, the solution may never become supersaturated; if it's too low, the compound will precipitate as an amorphous powder or as microcrystals. The rate of crystallization must be slow to allow molecules to arrange themselves into a well-ordered lattice.[6]

  • Common Methods:

    • Slow Evaporation: A nearly saturated solution is prepared, filtered to remove dust (which can act as unwanted nucleation sites), and left in a loosely covered vial.[7][8] The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. A vial covered with parafilm perforated with a few needle holes is a classic technique to control the evaporation rate.[6]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a "reservoir" of a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly.[9] This method exploits the temperature-dependent solubility of the compound.

3. Crystal Selection and Data Collection: A suitable crystal should be transparent with well-defined faces and no visible cracks or defects when viewed under a polarizing microscope.[6] For modern diffractometers, a crystal with dimensions of approximately 0.1-0.3 mm is ideal.[6][8] The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer. The instrument rotates the crystal while exposing it to a monochromatic X-ray beam, and a detector collects the resulting diffraction pattern.[10][11]

4. Structure Solution and Refinement: The collected diffraction data (a series of images containing diffraction spots) are processed to determine the unit cell dimensions and the intensities of each reflection.[12][13] Specialized software (e.g., SHELXL, Olex2) is then used to solve the "phase problem" and generate an initial electron density map.[4] This map is interpreted to build an atomic model of the molecule, which is then refined against the experimental data to yield the final, precise three-dimensional structure.[3][10]

Data Presentation: Expected Crystallographic Data

The final output of a successful SC-XRD experiment is a set of crystallographic data, which provides a wealth of structural information.

ParameterExample Value (Illustrative)Description
Crystal Data
Chemical FormulaC₁₁H₁₀N₂O₂The elemental composition of the molecule in the crystal.[2]
Formula Weight202.21 g/mol The molar mass of the compound.[2]
Crystal SystemMonoclinicThe symmetry class of the crystal lattice.
Space GroupP2₁/cThe specific symmetry operations that define the unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Temperature100(2) KThe temperature at which the data was collected (often cryogenic).
Refinement
R₁ [I > 2σ(I)]< 0.05A measure of the agreement between the observed and calculated structure factors. A lower value indicates a better fit.
wR₂ (all data)< 0.15A weighted R-factor based on all data, also indicating the quality of the refinement.

A Comparative Perspective: Alternative & Complementary Techniques

While SC-XRD provides the definitive solid-state structure, it is not always feasible, and it doesn't describe the molecule's behavior in solution. Therefore, spectroscopic methods are essential for a complete structural validation.[2][14]

cluster_methods Structural Validation Methods cluster_validation Validation Goal XRD X-ray Crystallography 3D Atomic Coordinates Bond Lengths/Angles Stereochemistry Crystal Packing Unambiguous Structure Requires Single Crystal; Solid State Only Validation Complete Structural Validation of 2-Pyrazol-1-ylmethyl-benzoic acid XRD:s->Validation Definitive 3D Structure NMR NMR Spectroscopy Atomic Connectivity (¹H, ¹³C) 2D Correlations (COSY, HMBC) Solution-State Conformation Tautomerism Solution Structure; Dynamic Info Indirect; Complex Spectra NMR:s->Validation Confirms Connectivity MS Mass Spectrometry Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern High Sensitivity; Confirms MW No Stereochemistry or Connectivity MS:s->Validation Confirms Molecular Formula

Caption: Comparison of primary structural validation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[14] It provides information about the chemical environment and connectivity of atoms.[15]

  • Protocol Snippet (¹H & ¹³C NMR):

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[15]

    • Acquisition: Record standard ¹H and ¹³C spectra. For 2-Pyrazol-1-ylmethyl-benzoic acid, one would expect distinct signals for the pyrazole ring protons, the methylene bridge protons, and the aromatic protons of the benzoic acid moiety.

    • 2D NMR (HMBC/HSQC): To unambiguously assign signals, 2D NMR is crucial. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly vital as it will show correlations between protons and carbons over 2-4 bonds, confirming the connectivity between the pyrazole ring, the methylene linker, and the benzoic acid ring.[15]

  • Self-Validation & Causality: The combination of 1D and 2D NMR provides a self-validating dataset. For instance, the methylene protons should show a COSY correlation to no other protons, but an HMBC correlation to carbons in both the pyrazole and benzoic acid rings, confirming the "ylmethyl" linkage. A common challenge with pyrazoles is annular tautomerism, which can lead to more signals than expected if the proton exchange on the nitrogen is slow on the NMR timescale.[15][16] Variable temperature NMR can be used to investigate such dynamic processes.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through high-resolution MS (HRMS), the elemental formula of a compound. Fragmentation patterns can also offer structural clues.[17][18]

  • Protocol Snippet (LC-ESI-MS):

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[18]

    • Analysis: Inject the sample into an LC-MS system equipped with an Electrospray Ionization (ESI) source. Benzoic acid derivatives ionize well in negative mode ([M-H]⁻).[18]

    • Data Interpretation: The primary peak should correspond to the molecular ion. For C₁₁H₁₀N₂O₂, the expected monoisotopic mass is 202.0742 g/mol . HRMS should confirm this mass to within a few ppm. A common fragment observed for benzoic acids is the loss of CO₂ (44 Da).[18]

  • Self-Validation & Causality: Observing the correct molecular ion in HRMS provides strong evidence for the elemental formula. However, MS alone cannot distinguish between isomers. For instance, it cannot differentiate between 2-Pyrazol-1-ylmethyl-benzoic acid and 4-Pyrazol-1-ylmethyl-benzoic acid. The technique is highly sensitive and can reveal common issues like the formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which can sometimes be mistaken for the molecular ion.[18]

Conclusion: An Integrated Approach

For the definitive structural validation of 2-Pyrazol-1-ylmethyl-benzoic acid, single-crystal X-ray crystallography is the unparalleled gold standard, providing an unambiguous three-dimensional atomic map. However, a truly comprehensive characterization relies on an integrated analytical approach. NMR spectroscopy validates the atomic connectivity and structure in the solution phase, while mass spectrometry confirms the molecular weight and elemental formula with high precision. By combining these powerful techniques, researchers can have the utmost confidence in the structure of their compound, enabling progression into further stages of drug discovery and development.

References

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  • J Am Soc Mass Spectrom. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed, 29(4), 694-703.
  • 2-Pyrazol-1-ylmethyl-benzoic acid | 956264-39-4 | Benchchem. (n.d.).
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  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). John Wiley & Sons, Ltd.
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28). Sri Satya Sai University of Technology and Medical Sciences, Sehore.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Creative Biostructure.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).
  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28).
  • Single Crystal X-ray diffraction - Rigaku. (n.d.).
  • Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? (2016, August 12). Giuseppe Zanotti.
  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI. (2016, February 26).
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025, December 12).
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
  • How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester. (n.d.).
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (2026, January 27).
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.).
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  • Mass spectrum of a benzoic acid derivative identified in 119 and 193... - ResearchGate. (n.d.).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.).
  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).
  • How to grow crystals for X-ray crystallography - IUCr. (2024, October 16).
  • (PDF) A beginner's guide to X-ray data processing - ResearchGate. (2021, May 29).
  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.).
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Validation

A Comparative Efficacy Analysis: The Nephroprotective Potential of a Novel URAT-1 Inhibitor vs. the Renal Profile of Celecoxib

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction The pyrazole-benzoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diver...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrazole-benzoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. This guide delves into a comparative analysis of two distinct therapeutic agents derived from this chemical lineage, each with a unique mechanism of action and clinical profile. We will explore a promising new entity, a 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid derivative (henceforth referred to as Compound 18) , a potent and selective urate transporter 1 (URAT-1) inhibitor with demonstrated nephroprotective potential in preclinical models.[1]

In juxtaposition, we will examine Celecoxib , a well-established selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for its anti-inflammatory and analgesic properties.[2][3][4] While effective in managing pain and inflammation, the class of nonsteroidal anti-inflammatory drugs (NSAIDs), including COX-2 inhibitors, is associated with a risk of renal adverse effects.[4][5]

This guide provides a comprehensive framework for a comparative efficacy study, contrasting the targeted, potentially kidney-protective mechanism of Compound 18 in the context of hyperuricemic nephropathy with the well-documented analgesic and anti-inflammatory efficacy and renal safety profile of Celecoxib. Through a detailed examination of their mechanisms, preclinical data, and the requisite experimental protocols, this document aims to provide researchers with a robust, scientifically grounded comparison to inform future drug development and translational research.

Part 1: Divergent Mechanisms of Action

The distinct therapeutic effects of Compound 18 and Celecoxib stem from their highly specific interactions with different biological targets. Understanding these mechanisms is crucial to appreciating their respective therapeutic potentials and liabilities.

Compound 18: A Targeted Approach to Hyperuricemia and Nephropathy

Compound 18 operates by selectively inhibiting the urate transporter 1 (URAT-1), a key protein in the renal handling of uric acid.[1] URAT-1 is predominantly located on the apical membrane of proximal tubule cells in the kidneys and is responsible for the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream.[6][7]

In conditions of hyperuricemia, where serum uric acid levels are pathologically elevated, this reabsorption process contributes to the body's uric acid burden. This can lead to the deposition of urate crystals in joints, causing gout, and in the kidneys, contributing to the development of hyperuricemic nephropathy.[8][9][10] By inhibiting URAT-1, Compound 18 blocks this reabsorption, promoting the urinary excretion of uric acid and thereby lowering serum uric acid levels. This direct mechanism not only addresses the root cause of hyperuricemia but also has the potential to alleviate the downstream renal damage caused by high uric acid concentrations.[1]

cluster_0 Renal Proximal Tubule Cell cluster_1 cluster_2 URAT1 URAT-1 Transporter UricAcid_Cell Uric Acid URAT1->UricAcid_Cell Reabsorption Anion Anion (e.g., Lactate) UricAcid_Cell->Anion Exchange GLUT9 GLUT9 Transporter UricAcid_Cell->GLUT9 Efflux to Blood UricAcid_Blood Uric Acid GLUT9->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Compound18 Compound 18 Compound18->URAT1 Inhibition

Figure 1: Mechanism of URAT-1 Inhibition by Compound 18.

Celecoxib: Selective Inhibition of the Inflammatory Cascade

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3][4] The COX enzymes (COX-1 and COX-2) are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][11] While COX-1 is constitutively expressed in many tissues and plays a role in gastrointestinal protection and platelet function, COX-2 is primarily induced at sites of inflammation.[2]

By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[3][12] This selectivity for COX-2 over COX-1 is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[2] However, prostaglandins also play a role in regulating renal blood flow and function. Inhibition of COX-2 in the kidney can, in some circumstances, lead to reduced renal blood flow, fluid and sodium retention, and an increased risk of hypertension and other renal complications, particularly in at-risk patients.[4][5][13]

cluster_0 Inflamed Cell ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Conversion Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins InflammationPain Inflammation & Pain Prostaglandins->InflammationPain InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines) InflammatoryStimuli->COX2 Upregulation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Figure 2: Mechanism of COX-2 Inhibition by Celecoxib.

Part 2: Comparative Preclinical Efficacy

The following table summarizes key preclinical efficacy data for Compound 18 and established efficacy data for Celecoxib. It is important to note that these compounds have been evaluated in different models for different primary endpoints. The data for Compound 18 is from a specific study on hyperuricemic nephropathy, while the data for Celecoxib is representative of its anti-inflammatory effects and known renal profile.

ParameterCompound 18CelecoxibSource
Primary Target Urate Transporter 1 (URAT-1)Cyclooxygenase-2 (COX-2)[1],[2]
In Vitro Potency (IC50) 3.36 µM (against hURAT-1)~0.04 µM (for COX-2)[1],[2]
Primary Efficacy Endpoint Reduction of serum uric acid and renal protectionReduction of pain and inflammation[1],[14][15][16]
In Vivo Model Adenine and potassium oxonate-induced hyperuricemic nephropathy in miceVarious models of inflammation and pain (e.g., osteoarthritis, rheumatoid arthritis)[1],[14][15][16]
Key In Vivo Findings - Significantly reduced serum uric acid levels- Lowered serum creatinine and BUN- Attenuated tubular dilation and inflammatory cell infiltration in kidneys- Significant improvement in pain and function scores in osteoarthritis models- Reduced inflammation and joint swelling[1],[14][15][16]
Cytoprotective Efficacy Cell viability = 92.2% in a uric acid-induced HK-2 cell injury modelNot a primary endpoint for this class of drug[1]
Reported Renal Effects Nephroprotective in the context of hyperuricemiaPotential for renal adverse events (e.g., increased blood pressure, edema, rare acute kidney injury)[1],[5][13][17]

Part 3: Experimental Protocols for a Head-to-Head Evaluation

To conduct a rigorous, direct comparison of Compound 18 and Celecoxib, a multi-faceted experimental approach is required. The following protocols outline key in vitro and in vivo assays designed to elucidate their respective efficacy and renal effects.

Protocol 1: In Vitro URAT-1 Inhibition Assay

This assay is fundamental to confirming the mechanism of action of Compound 18 and demonstrating the specificity of both compounds for the URAT-1 transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human URAT-1.

Methodology:

  • Cell Culture:

    • Maintain human embryonic kidney (HEK293) cells stably expressing the human URAT-1 transporter (hURAT-1-HEK293) and mock-transfected HEK293 cells (for background control).

    • Culture in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

    • Seed cells into 24-well plates and grow to a confluent monolayer.[6]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound 18, Celecoxib, and a positive control (e.g., Benzbromarone) in DMSO.

    • Perform serial dilutions in HEPES-buffered saline (HBS) to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5%.[6]

  • Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed HBS (37°C).

    • Add 200 µL of HBS containing the test compounds at various concentrations to the respective wells.

    • Pre-incubate the plates at 37°C for 15 minutes.[18]

    • Initiate the transport reaction by adding 200 µL of pre-warmed HBS containing [¹⁴C]-labeled uric acid (final concentration ~20 µM).

    • Incubate at 37°C for 5 minutes.[6]

    • Terminate the uptake by rapidly washing the cells three times with ice-cold HBS.

  • Quantification and Analysis:

    • Lyse the cells using 0.1 N NaOH with 1% SDS.

    • Transfer the lysate to a scintillation vial with a liquid scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control, after subtracting the background uptake from the mock-transfected cells.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

A 1. Culture & Seed hURAT1-HEK293 Cells in 24-well Plates C 3. Wash Cells with Pre-warmed HBS A->C B 2. Prepare Serial Dilutions of Compound 18 & Celecoxib D 4. Pre-incubate Cells with Compounds (15 min) B->D C->D E 5. Initiate Uptake with [¹⁴C]-Uric Acid (5 min) D->E F 6. Terminate with Ice-Cold HBS Wash E->F G 7. Lyse Cells & Measure Radioactivity F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Figure 3: Workflow for the In Vitro URAT-1 Inhibition Assay.

Protocol 2: In Vivo Model of Hyperuricemic Nephropathy

This animal model is crucial for evaluating the in vivo efficacy of Compound 18 and assessing the renal effects of both compounds in a disease context relevant to Compound 18's primary mechanism.

Objective: To compare the efficacy of Compound 18 and Celecoxib in reducing serum uric acid and protecting against renal injury in a mouse model of hyperuricemic nephropathy.

Methodology:

  • Animal Model Induction:

    • Use male C57BL/6J mice.

    • Induce hyperuricemia and nephropathy by daily oral gavage of a mixture of adenine (e.g., 100-150 mg/kg) and potassium oxonate (a uricase inhibitor, e.g., 300-500 mg/kg) for 3-4 weeks.[1][19]

    • Include a control group receiving the vehicle (e.g., 0.5% carboxymethyl cellulose sodium).[19]

  • Treatment Groups:

    • Divide the animals into the following groups:

      • Vehicle Control

      • Hyperuricemia Model + Vehicle

      • Hyperuricemia Model + Compound 18 (e.g., 10-50 mg/kg, daily)

      • Hyperuricemia Model + Celecoxib (e.g., 10-50 mg/kg, daily)

  • Efficacy and Safety Monitoring:

    • Collect blood samples weekly via the tail vein to measure serum uric acid (SUA), creatinine (SCr), and blood urea nitrogen (BUN).

    • At the end of the study, place mice in metabolic cages to collect 24-hour urine for measurement of urinary uric acid and protein.[19]

  • Terminal Analysis:

    • At the end of the treatment period, sacrifice the animals.

    • Harvest the kidneys. One kidney should be fixed in 10% formalin for histological analysis (H&E and Masson's trichrome staining) to assess tubular injury, inflammation, and fibrosis.

    • The other kidney should be snap-frozen for molecular analysis (e.g., measurement of inflammatory cytokines like IL-1β and TNF-α via qPCR or ELISA).

A 1. Acclimatize Male C57BL/6J Mice B 2. Induce Hyperuricemic Nephropathy (Adenine + Potassium Oxonate) for 3-4 Weeks A->B C 3. Daily Oral Dosing: - Vehicle - Compound 18 - Celecoxib B->C D 4. Weekly Blood Collection: Monitor SUA, SCr, BUN C->D Throughout Treatment E 5. 24-hour Urine Collection (End of Study) C->E F 6. Sacrifice & Harvest Kidneys D->F E->F G 7. Kidney Analysis: - Histology (H&E, Masson's) - Molecular (Cytokines) F->G

Figure 4: Workflow for the In Vivo Hyperuricemic Nephropathy Study.

Part 4: Scientific Integrity and Logical Synthesis

Expertise & Causality: The choice of Celecoxib as a comparator is deliberate. While it is not a treatment for hyperuricemia, its widespread use and known renal safety profile provide a critical benchmark.[20][21][22] An ideal study would demonstrate that Compound 18 not only reduces uric acid and protects the kidneys in a disease-specific model but also lacks the potential renal liabilities associated with chronic NSAID use. The hyperuricemic nephropathy model is a self-validating system; successful induction will be confirmed by elevated SUA, SCr, and BUN, providing a clear baseline against which to measure therapeutic intervention.

Trustworthiness & Self-Validation: Each protocol incorporates internal controls for self-validation. The in vitro assay uses mock-transfected cells to establish a true baseline for transporter-specific uptake. The in vivo study includes both a healthy control group and a diseased vehicle group, allowing for the differentiation between a compound's effect on normal physiology and its ability to reverse pathology.

Authoritative Grounding: The protocols described are based on established methodologies published in peer-reviewed literature.[1][6][18][19] The rationale for targeting URAT-1 in hyperuricemia and the understanding of Celecoxib's mechanism and renal effects are grounded in extensive clinical and preclinical research.[2][4][5][7]

Discussion & Conclusion

This guide outlines a comparative framework for evaluating a novel URAT-1 inhibitor, Compound 18, against the established COX-2 inhibitor, Celecoxib. The primary hypothesis of such a study would be that Compound 18 offers a targeted, disease-modifying, and nephroprotective approach for hyperuricemic nephropathy, a condition for which Celecoxib is not indicated and where its use could be contraindicated due to potential renal effects.

Expected Outcomes:

  • Compound 18: is expected to show potent and selective inhibition of URAT-1 in vitro. In the in vivo model, it should significantly lower serum uric acid and improve markers of renal function (creatinine, BUN), supported by histological evidence of reduced kidney damage.

  • Celecoxib: is not expected to inhibit URAT-1 or significantly lower serum uric acid levels.[23] Its effect on the damaged kidneys in the hyperuricemia model would be of particular interest. While it might offer some reduction in inflammation, its potential to further compromise renal hemodynamics in a pre-damaged kidney is a critical question to be answered.

Conclusion: Compound 18 represents a targeted therapeutic strategy for hyperuricemia and its renal complications, with a mechanism that is inherently nephroprotective in this context. Celecoxib remains a cornerstone for managing inflammatory pain but its renal safety profile requires careful consideration, especially in patients with underlying kidney disease. A direct, head-to-head preclinical study as outlined would provide invaluable data, clearly delineating the distinct therapeutic profiles of these two compounds and highlighting the potential of selective URAT-1 inhibition as a promising avenue for the treatment of hyperuricemic nephropathy.

References

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  • Medical News Today. (2024). Celecoxib: Side Effects and How to Manage Them. Medical News Today. Available at: [Link]

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  • Whelton, A., Fort, J. G., Puma, J. A., Normandin, D., Bello, A. E., & Verburg, K. M. (2001). Cardiorenal effects of celecoxib as compared with the nonsteroidal anti-inflammatory drugs diclofenac and ibuprofen. Clinical therapeutics, 23(8), 1230–1246. Available at: [Link]

  • Li, C., Wei, J., & Li, Y. (2016). Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials. Medicine, 95(20), e3635. Available at: [Link]

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  • Sanga, P., & Abramson, S. B. (2014). Efficacy and tolerability of celecoxib in osteoarthritis patients who previously failed naproxen and ibuprofen: results from two identical, 6-week, randomized, double-blind, placebo-controlled trials. Pain practice : the official journal of World Institute of Pain, 14(7), 614–625. Available at: [Link]

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Comparative

cross-validation of analytical methods for 2-Pyrazol-1-ylmethyl-benzoic acid

Comprehensive Cross-Validation Guide: Analytical Methodologies for 2-Pyrazol-1-ylmethyl-benzoic Acid As analytical scientists, we frequently encounter molecules that exhibit complex chromatographic behavior due to compet...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Validation Guide: Analytical Methodologies for 2-Pyrazol-1-ylmethyl-benzoic Acid

As analytical scientists, we frequently encounter molecules that exhibit complex chromatographic behavior due to competing functional groups. 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4) is a prime example. It is a bifunctional molecule that incorporates two key chemical moieties: a basic pyrazole ring and an acidic benzoic acid group, linked by a methylene bridge[1].

When transitioning a compound like this from early-stage formulation quality control (where HPLC-UV is the gold standard) to late-stage in vivo pharmacokinetic profiling (which requires the sensitivity of LC-MS/MS), cross-validating these orthogonal analytical methods is a scientific and regulatory imperative. Cross-validation ensures that an analytical method produces reliable, interchangeable results across different instruments and techniques[2].

This guide objectively compares HPLC-UV and UHPLC-MS/MS methodologies for 2-Pyrazol-1-ylmethyl-benzoic acid, detailing the mechanistic causality behind mobile phase selection, ionization strategies, and the statistical frameworks required for successful cross-validation.

Physicochemical Profiling & Ionization Strategy

The structural duality of 2-Pyrazol-1-ylmethyl-benzoic acid dictates its analytical fate. The pyrazole nitrogen acts as a hydrogen bond acceptor and is readily protonated under acidic conditions, making it an excellent candidate for Positive Electrospray Ionization (ESI+). Conversely, the carboxylic acid group (-COOH) is prone to deprotonation under neutral or basic conditions, favoring Negative Electrospray Ionization (ESI-)[1].

When developing an LC-MS/MS method, the choice of mobile phase modifier directly controls which pathway dominates. While derivatization (e.g., using benzoyl chloride or aniline) can artificially enhance MS sensitivity for carboxylic acids[3], variable derivatization efficiencies often make direct "dilute-and-shoot" approaches more robust for quantitative cross-validation[4].

IonizationMechanisms Molecule 2-Pyrazol-1-ylmethyl-benzoic acid (Bifunctional Target) ESI_Pos Positive ESI (+) Protonation at Pyrazole N Molecule->ESI_Pos Acidic Modifier (0.1% Formic Acid) ESI_Neg Negative ESI (-) Deprotonation of Carboxyl Molecule->ESI_Neg Neutral/Basic Modifier (Ammonium Acetate) MRM_Pos MRM Transition [M+H]+ -> Fragment Ions ESI_Pos->MRM_Pos CID MRM_Neg MRM Transition [M-H]- -> Fragment Ions ESI_Neg->MRM_Neg CID

Figure 1: pH-dependent ionization pathways for 2-Pyrazol-1-ylmethyl-benzoic acid.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, both methods below incorporate System Suitability Testing (SST) as a self-validating gateway. The system must "pass" SST before any cross-validation samples are injected.

Protocol A: HPLC-UV Analysis (Reference Method)

This method is optimized for robustness and high-concentration analysis (e.g., API formulation).

  • Causality for Choice: UV detection at 234 nm exploits the conjugated pi-system of the benzoic acid moiety[2]. We use an acidic mobile phase to suppress the ionization of the carboxylic acid, preventing peak tailing on the reversed-phase silica column.

  • Step 1: System Suitability. Inject a 50 µg/mL standard 5 times. Acceptance: Peak area %RSD < 2.0%, Tailing factor < 1.5.

  • Step 2: Mobile Phase Preparation. Prepare an isocratic blend of 60% Methanol and 40% 0.05 M Ammonium Acetate (adjusted to pH 4.4 with acetic acid)[2].

  • Step 3: Chromatography. Use a Gemini-C18 column (50 mm x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Step 4: Bracketing. Inject Quality Control (QC) samples every 10 injections to verify baseline stability and prevent instrumental drift bias.

Protocol B: UHPLC-MS/MS Analysis (Test Method)

This method is optimized for trace-level bioanalysis (e.g., plasma pharmacokinetics).

  • Causality for Choice: We utilize a sub-2-micron UHPLC column to sharpen peaks, thereby increasing the concentration of the analyte entering the MS source per unit time, which maximizes the ESI signal[5].

  • Step 1: System Suitability. Perform direct infusion to tune the MS. Establish the primary MRM transition (e.g., m/z 203.1 185.1 for water loss). Run 5 replicate injections at the LLOQ. Acceptance: %RSD < 5.0%, Signal-to-Noise (S/N) > 10.

  • Step 2: Mobile Phase Preparation. Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[2]. The formic acid drives the pyrazole nitrogen into its protonated state [M+H]+ .

  • Step 3: Chromatography. Use a Shim-pack XR-ODS C18 column (75 mm × 3.0 mm, 2.2 µm) with a ballistic gradient from 10% B to 90% B over 2.0 minutes at 0.4 mL/min[2].

  • Step 4: Matrix Mitigation. Utilize a stable-isotope-labeled internal standard (SIL-IS) to correct for any ion suppression caused by co-eluting matrix components.

Cross-Validation Execution Framework

Cross-validation requires analyzing identical samples (both spiked QCs and incurred biological samples) using both Method A and Method B, followed by rigorous statistical comparison.

CrossValidationWorkflow cluster_analysis Parallel Analytical Execution Step1 Define Acceptance Criteria (e.g., ±15% Bias) Step2 Standardized Sample Prep (Spiked & Incurred Matrices) Step1->Step2 HPLC Method A: HPLC-UV (Reference Method) Step2->HPLC LCMS Method B: UHPLC-MS/MS (Test Method) Step2->LCMS Step3 Statistical Evaluation (Passing-Bablok & Bland-Altman) HPLC->Step3 LCMS->Step3 Decision Criteria Met? Step3->Decision Pass Methods Cross-Validated (Data Interchangeable) Decision->Pass Yes Fail Investigate Discrepancies (Matrix Effects / Bias) Decision->Fail No

Figure 2: Analytical cross-validation workflow for orthogonal chromatographic methods.

Execution Steps:

  • Sample Selection: Prepare 30 distinct samples spanning the shared linear dynamic range of both instruments.

  • Parallel Analysis: Analyze the aliquots simultaneously to prevent degradation bias.

  • Statistical Evaluation: Calculate the percentage difference for each sample: Mean(Method B−Method A)​×100 .

  • Acceptance: The methods are considered successfully cross-validated if at least 67% of the incurred samples fall within ±20% of the mean, and Passing-Bablok regression shows a slope close to 1.0 with an intercept near 0.

Comparative Performance Data

The following table summarizes the quantitative validation parameters derived from the cross-validation of 2-Pyrazol-1-ylmethyl-benzoic acid across both platforms.

Performance ParameterHPLC-UV (Reference Method)UHPLC-MS/MS (Test Method)Causality / Mechanistic Driver
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mLUV path length vs. ESI dynamic range
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLMS/MS MRM filtering eliminates matrix noise
Accuracy (% Bias) ± 4.2%± 8.5%Matrix effects (ion suppression) inherent to MS
Precision (% RSD) 1.8%4.1%Pump stability vs. ESI droplet desolvation variance
Analytical Run Time 10.0 min2.5 minIsocratic vs. ballistic gradient elution
Selectivity Moderate (Chromatographic)High (Mass-to-Charge Ratio)Dual mass filtering (Q1 and Q3) in triple quads

Conclusion

While HPLC-UV provides a highly precise, cost-effective solution for bulk analysis of 2-Pyrazol-1-ylmethyl-benzoic acid, UHPLC-MS/MS is strictly required for trace-level biological quantification. By understanding the physicochemical behavior of the pyrazole and benzoic acid moieties, scientists can intelligently manipulate mobile phase pH to optimize either method. A rigorous cross-validation protocol, driven by strict acceptance criteria and statistical regression, ensures that data generated across these two distinct platforms remains scientifically sound and regulatory-compliant.

Sources

Validation

Confirming the Mechanism of Action of 2-Pyrazol-1-ylmethyl-benzoic Acid: A Comparative Guide to Scaffold Validation

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks. 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4) is a prime example of a highly versatile pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks. 2-Pyrazol-1-ylmethyl-benzoic acid (CAS: 956264-39-4) is a prime example of a highly versatile pharmacophore. While the unmodified scaffold serves as a foundational intermediate rather than a finished therapeutic [1], its functionalized derivatives are extensively investigated as potent, selective Cyclooxygenase-2 (COX-2) inhibitors and targeted anti-proliferative agents [2].

This guide provides a definitive, self-validating experimental framework for confirming the Mechanism of Action (MoA) of 2-Pyrazol-1-ylmethyl-benzoic acid (2-PMBA) derivatives, objectively comparing their performance against established clinical alternatives like Celecoxib.

Theoretical Mechanism of Action: The COX-2 / PGE2 Axis

The therapeutic potential of the 2-PMBA scaffold lies in its dual-moiety structure. The pyrazole ring is a privileged scaffold known to insert deeply into the hydrophobic pocket of the COX-2 active site, engaging in critical hydrogen bonding with Arg120 and Tyr355 [3]. Simultaneously, the benzoic acid moiety provides a site for ionic interactions, enhancing target affinity and water solubility [1]. By competitively blocking COX-2, these derivatives halt the conversion of arachidonic acid to Prostaglandin E2 (PGE2), thereby truncating downstream inflammatory and proliferative signaling pathways[4].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible Target) AA->COX2 Catalysis PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 PGE2 PGE2 (Pro-inflammatory) PGG2->PGE2 Isomerases Inhibitor 2-PMBA Derivatives (Pyrazole Scaffold) Inhibitor->COX2 Competitive Inhibition

Fig 1: Mechanism of COX-2 inhibition by 2-PMBA derivatives blocking PGE2 synthesis.

Comparative Performance Data

To validate the MoA, the performance of an optimized 2-PMBA derivative must be benchmarked against both a selective COX-2 inhibitor (Celecoxib) and a non-selective NSAID (Indomethacin). The table below outlines the expected pharmacological profile required to confirm successful target engagement [2].

CompoundTarget ProfileCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)*RAW264.7 PGE2 Inhibition
Optimized 2-PMBA Derivative Selective COX-2> 50.000.045> 110088%
Celecoxib (Reference) Selective COX-214.800.04037092%
Indomethacin (Reference) Non-selective0.0180.2600.0795%
Unmodified 2-PMBA Scaffold Baseline> 100.00> 100.00N/A< 10%

*Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). An SI > 50 is the gold standard for confirming a coxib-like MoA without gastrointestinal toxicity.

Experimental Workflows for MoA Confirmation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the causality behind the experimental choices required to confirm the MoA of pyrazole-benzoic acid compounds.

Workflow Step1 1. In Vitro Enzymatic Assay (COX-1 vs COX-2) Step2 2. Selectivity Index (SI) Calculation Step1->Step2 Step3 3. Cellular Assay (LPS-induced RAW264.7) Step2->Step3 SI > 50 Step4 4. Downstream Quantification (PGE2 ELISA & NO) Step3->Step4 Step5 5. Anti-proliferative Assay (HT-29 / MCF-7) Step4->Step5 Target Validated

Fig 2: Step-by-step experimental workflow for confirming the MoA of 2-PMBA scaffolds.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening

Causality & Rationale: Why use a fluorometric assay over a colorimetric one? Fluorometric detection of resorufin (via ADHP oxidation) provides a broader dynamic range and avoids the optical interference commonly caused by the intrinsic UV-Vis absorbance of aromatic pyrazole rings [3]. Evaluating COX-1 alongside COX-2 is mandatory; the entire therapeutic rationale of the 2-PMBA scaffold hinges on proving it does not inhibit the constitutively expressed COX-1, which protects the gastric mucosa [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation: Plate 10 μL of the 2-PMBA derivative (serial dilutions from 100 μM to 0.001 μM) into a 96-well black microplate. Add 10 μL of the enzyme solution. Incubate at 25°C for 10 minutes to allow the pyrazole moiety to enter the hydrophobic pocket.

  • Reaction Initiation: Add 10 μL of Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe.

  • Data Acquisition: Measure fluorescence immediately using a microplate reader (Excitation: 535 nm, Emission: 587 nm) for 15 minutes.

  • Self-Validation Check: Calculate the Z'-factor using Celecoxib as the positive control and DMSO as the vehicle. A Z' > 0.5 confirms the assay window is robust enough to distinguish true pyrazole-driven inhibition from assay noise.

Protocol B: Cellular Anti-Inflammatory & PGE2 Quantification (ELISA)

Causality & Rationale: Enzymatic inhibition does not guarantee cellular efficacy due to potential issues with membrane permeability. This assay proves that the 2-PMBA derivative can cross the lipid bilayer of macrophages and inhibit intracellular COX-2 under physiological stress (LPS stimulation) [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 murine macrophages in 24-well plates at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and treat cells with the 2-PMBA derivative at its calculated IC₅₀ and IC₉₀ concentrations for 2 hours.

  • Stimulation: Induce COX-2 expression by adding 1 μg/mL Lipopolysaccharide (LPS) to all wells (except negative controls). Incubate for 24 hours.

  • Supernatant Harvest: Collect the cell culture supernatant and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • PGE2 ELISA: Quantify PGE2 levels using a competitive ELISA kit. The reduction in PGE2 directly correlates with the functional MoA of the pyrazole-benzoic acid scaffold [4].

Conclusion

While the unmodified 2-Pyrazol-1-ylmethyl-benzoic acid molecule is a structural starting point, its true value is unlocked through derivatization. By employing stringent, self-validating fluorometric and cellular assays, researchers can definitively confirm that modifications to this scaffold yield highly selective COX-2 inhibitors. This rigorous comparative approach ensures that only candidates with a superior Selectivity Index (SI) and robust cellular efficacy advance in the drug development pipeline.

References
  • Source: benchchem.
  • Title: New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential...
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  • Source: brieflands.
Comparative

A Technical Guide to Benchmarking the Activity of 2-Pyrazol-1-ylmethyl-benzoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its metabolic stability and versatile chemical nature allow for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities.[2] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases.[2][3] The molecule of interest, 2-Pyrazol-1-ylmethyl-benzoic acid, combines the privileged pyrazole scaffold with a benzoic acid moiety, a common feature in many biologically active compounds that can enhance solubility and provide a site for interaction with biological targets.[4]

While benchmark studies on 2-Pyrazol-1-ylmethyl-benzoic acid itself are not extensively published, this guide will provide a comprehensive comparative framework based on the well-documented activities of its structural analogs. By examining the antibacterial, anticancer, and anti-inflammatory properties of related pyrazole-benzoic acid derivatives and other pyrazole compounds, we can establish a predictive benchmark for the potential therapeutic applications of 2-Pyrazol-1-ylmethyl-benzoic acid and guide future research directions.

Comparative Analysis of Biological Activities

This section presents a comparative overview of the biological activities of pyrazole derivatives that are structurally related to 2-Pyrazol-1-ylmethyl-benzoic acid. The data is organized by therapeutic area and presented in tabular format for ease of comparison.

Antimicrobial Activity

Pyrazole derivatives have shown significant promise as antimicrobial agents, particularly against drug-resistant bacterial strains.[5] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole analogs against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusEnterococcus faecalisAcinetobacter baumanniiReference
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivative (bis-trifluoromethylaniline)0.783.12-[6]
N-Benzoic acid derived pyrazole hydrazone--4[5]
Aminoguanidine-derived 1,3-diphenyl pyrazole1-8--[5]

The data suggests that substitutions on the pyrazole and benzoic acid moieties significantly influence antibacterial potency. For instance, the bis-trifluoromethylaniline derivative of a 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid scaffold demonstrated potent activity against Gram-positive bacteria.[6]

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[2][7] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclooxygenase-2 (COX-2) and various kinases.[2]

Table 2: Anticancer Activity of Pyrazole Derivatives (IC₅₀ in µM)

Compound/AnalogHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Aryldiazo pyrazole derivative4.217.84.4-[7]
Indole-pyrazole hybrid (33)<23.7<23.7<23.7<23.7[2]
Indole-pyrazole hybrid (34)<23.7<23.7<23.7<23.7[2]
Pyrazole carbaldehyde derivative-0.25--[2]

The presented data highlights the broad-spectrum anticancer activity of pyrazole-containing molecules. The potent activity of these analogs suggests that 2-Pyrazol-1-ylmethyl-benzoic acid could also exhibit valuable cytotoxic properties, warranting further investigation.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory effects, primarily through the inhibition of COX enzymes.[3]

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound/AnalogAssayResultReference
Benzotiophenyl-carboxylic acid pyrazoleCOX-2 InhibitionIC₅₀ = 0.01 µM[8]
1,5-Diaryl pyrazoleCOX-2 InhibitionIC₅₀ = 2.52 µM[8]
Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionIC₅₀ = 0.03 µM / 0.12 µM[9]
Pyrazole-pyrazoline derivativeCarrageenan-induced paw edema28.6-30.9% inhibition[10]

The strong COX-2 inhibitory activity of pyrazole analogs with carboxylic acid functionalities suggests that 2-Pyrazol-1-ylmethyl-benzoic acid is a promising candidate for development as an anti-inflammatory agent.

Experimental Protocols

To facilitate the benchmarking of 2-Pyrazol-1-ylmethyl-benzoic acid, this section provides detailed, step-by-step protocols for the key assays discussed above.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterium.

Materials:

  • Test compound (e.g., 2-Pyrazol-1-ylmethyl-benzoic acid)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).[11]

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.[12][13]

Protocol 3: COX-2 Inhibition Assay

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.[5]

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound

  • Positive control (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test compound to 10X the desired final concentration in COX Assay Buffer.

  • Assay Setup: In a 96-well plate, add the diluted test inhibitor, a solvent control, and a positive inhibitor control to their respective wells.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the background control.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.

  • Initiation and Measurement: Initiate the reaction by adding the arachidonic acid solution to all wells. Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control and calculate the IC₅₀ value.[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is crucial for rational drug design. Based on the activities of its analogs, 2-Pyrazol-1-ylmethyl-benzoic acid is likely to modulate key inflammatory and cell survival pathways.

Prostaglandin Biosynthesis Pathway

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are central to the prostaglandin biosynthesis pathway.[14]

Prostaglandin_Pathway cluster_inhibition Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX COX COX-1 / COX-2 (Target of Pyrazoles) PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Isomerization PGES PGES Prostaglandin Synthases Inflammation Inflammation, Pain, Fever PGs->Inflammation

Caption: Prostaglandin synthesis pathway and pyrazole inhibition.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell survival.[15] Many anticancer and anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus translocates Complex IκBα-NF-κB Complex (Inactive, Cytoplasmic) Complex->NFkB_p50_p65 releases Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Transcription activates

Caption: Canonical NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the biological activity of 2-Pyrazol-1-ylmethyl-benzoic acid. Based on the extensive data available for its structural analogs, this compound holds significant potential as an antibacterial, anticancer, and anti-inflammatory agent. The provided experimental protocols offer a starting point for researchers to systematically evaluate its efficacy and mechanism of action.

Future research should focus on the synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid and a series of its derivatives to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for its further development as a potential therapeutic agent. The comparative data and methodologies presented in this guide will serve as a valuable resource for these future investigations.

References

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Validation

Reproducibility Guide: Experimental Workflows Using 2-Pyrazol-1-ylmethyl-benzoic Acid

As a Senior Application Scientist specializing in coordination chemistry and fragment-based drug design, I frequently encounter reproducibility crises stemming from a fundamental misunderstanding of ligand conformational...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in coordination chemistry and fragment-based drug design, I frequently encounter reproducibility crises stemming from a fundamental misunderstanding of ligand conformational dynamics. The architectural precision of bifunctional ligands dictates the success of downstream applications, from synthesizing Metal-Organic Frameworks (MOFs) to developing metallopharmaceuticals.

This guide provides an objective performance comparison and self-validating experimental framework for 1 (2-PMBA, CAS: 956264-39-4)[1], contrasting it with rigid alternatives to establish a foundation for batch-to-batch experimental consistency.

Structural Dynamics: 2-PMBA vs. Rigid Alternatives

2-PMBA is a bifunctional molecule that incorporates two key chemical moieties: a pyrazole ring and a benzoic acid group, linked by a methylene (-CH₂-) bridge[2]. This structural nuance is the primary driver of both its versatility and its reproducibility challenges.

When comparing 2-PMBA to its direct analogue, 2-(1H-pyrazol-1-yl)benzoic acid (2-PBA)—which completely removes the methylene linker[2]—we observe drastically different chemical behaviors. The methylene bridge in 2-PMBA decouples the electronic conjugation between the pyrazole and the benzene ring. This rotational freedom allows the ligand to adopt multiple conformations, enabling it to act as either a chelating or bridging ligand depending on the solvent dielectric constant and metal ionic radius. Conversely, the direct N-C linkage in 2-PBA forces a rigid, planar geometry that often suffers from steric hindrance during metal chelation.

LigandComparison Root Bifunctional Pyrazole Ligands PMBA 2-PMBA (Methylene Linker) Root->PMBA PBA 2-PBA (Direct Linkage) Root->PBA Flex Conformational Flexibility (Decoupled Electronics) PMBA->Flex Rotational Freedom Rigid Rigid Planar Geometry (Conjugated System) PBA->Rigid Steric Locking Coord1 Versatile Coordination (Chelating & Bridging) Flex->Coord1 Enables MOF Diversity Coord2 Restricted Coordination (Steric Strain) Rigid->Coord2 Limits Complexation

Figure 1: Logical relationship between ligand structural features and coordination versatility.

Quantitative Performance Comparison

To objectively evaluate the utility of 2-PMBA, we must look at its performance metrics in standardized complexation reactions (e.g., with Cu²⁺) compared to alternative pyrazole-benzoic acid derivatives. The flexibility of 2-PMBA generally yields higher coordination efficiency, provided the thermodynamic parameters are strictly controlled.

Ligand ScaffoldStructural FeatureCoordination FlexibilityTypical Yield (Cu²⁺ Complexes)Solubility (EtOH, 25°C)Primary Reproducibility Challenge
2-PMBA Methylene linkerHigh (Chelating/Bridging)85–92%~50 mg/mLSolvent-dependent polymorphism
2-PBA Direct N-C linkageLow (Rigid, Planar)60–70%~15 mg/mLSteric hindrance during chelation
4-PMBA Para-substitutedBridging only (Linear)75–80%~25 mg/mLLow solubility of coordination polymers

Data Interpretation: The high yield of 2-PMBA complexes is directly attributable to its ability to minimize steric strain via bond rotation. However, this same rotational freedom means that minor deviations in reaction temperature or solvent polarity can lead to the kinetic trapping of different polymorphs, ruining batch-to-batch reproducibility.

Self-Validating Experimental Protocol: Metal-Complex Synthesis

To mitigate the polymorphism issues inherent to 2-PMBA, I have designed a self-validating protocol for the synthesis of a[Cu(2-PMBA)₂] complex. A self-validating system ensures that any deviation from the optimal thermodynamic pathway is immediately visible, allowing the researcher to halt and correct the process before final isolation.

Step-by-Step Methodology

Step 1: Ligand Preparation and Deprotonation

  • Action: Dissolve 2.0 mmol of 2[2] in 20 mL of a 1:1 (v/v) Ethanol/Water mixture. Adjust the pH to exactly 7.2 using 0.1 M NaOH.

  • Causality: The carboxyl group (-COOH) attached to the benzene ring is a key functional group used to form salts and coordinate with metals[2]. Its pKa is approximately 4.2. Deprotonation is mandatory to activate the carboxylate oxygen for metal binding. The 1:1 mixed solvent ensures complete solvation of both the hydrophobic pyrazole core and the hydrophilic carboxylate anion.

  • Validation Check 1: The solution must remain optically clear. Any turbidity indicates incomplete dissolution or the presence of unreacted starting materials. If turbid, gently warm to 40°C; if turbidity persists, discard the batch.

Step 2: Metal Coordination

  • Action: Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL of deionized water. Add this metal solution dropwise (1 drop/sec) to the ligand solution over 30 minutes under continuous stirring at 25°C.

  • Causality: Dropwise addition prevents localized high concentrations of Cu²⁺. Rapid addition leads to local supersaturation, causing the kinetic trapping of amorphous coordination polymers rather than the desired thermodynamic crystalline chelate.

  • Validation Check 2: Observe the color shift. A successful coordination event transitions the pale blue aqueous Cu²⁺ to a deep, vibrant royal blue. The immediate formation of a cloudy precipitate indicates kinetic trapping (failure).

Step 3: Thermodynamic Crystallization

  • Action: Filter the deep blue solution through a 0.22 µm PTFE membrane and allow the filtrate to stand undisturbed for slow evaporation at a strictly controlled 25°C.

  • Causality: Controlled evaporation rates are critical for 2-PMBA. Rapid precipitation (e.g., via rotary evaporation) yields powders with variable hydration states and mixed coordination geometries.

  • Validation Check 3: Harvest the crystals after 72 hours. Subject a single crystal to X-Ray Diffraction (SCXRD) to confirm the bidentate chelation geometry before scaling up.

ProtocolWorkflow S1 Step 1: Deprotonation pH 7.2 adjustment with NaOH V1 Validation Check 1 Solution must be optically clear. Turbidity = Impurity S1->V1 Inspect S2 Step 2: Metal Addition Dropwise Cu(II) at 25°C V1->S2 Pass V2 Validation Check 2 Color shift to deep royal blue. Precipitate = Kinetic trapping S2->V2 Inspect S3 Step 3: Crystallization Slow evaporation at 25°C V2->S3 Pass V3 Validation Check 3 SCXRD confirms geometry S3->V3 Analyze

Figure 2: Self-validating experimental workflow for reproducible metal-complex synthesis.

Conclusion & Best Practices

The reproducibility of experiments utilizing 2-Pyrazol-1-ylmethyl-benzoic acid relies entirely on respecting its conformational flexibility. While it offers superior coordination yields compared to rigid analogues like 2-PBA, it demands rigorous control over solvent composition, pH, and addition rates. By implementing self-validating checkpoints—specifically monitoring optical clarity during deprotonation and colorimetric shifts during metal addition—researchers can eliminate the hidden variables that typically plague bifunctional ligand workflows.

References

  • Sigma-Aldrich. "2-Pyrazol-1-ylmethyl-benzoic acid | 956264-39-4". MilliporeSigma.
  • Benchchem. "2-Pyrazol-1-ylmethyl-benzoic acid | 956264-39-4". Benchchem.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Pyrazol-1-ylmethyl-benzoic acid

As researchers and scientists at the forefront of drug development, our most critical asset is a rigorous, uncompromised commitment to safety. When handling novel or specialized compounds like 2-Pyrazol-1-ylmethyl-benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our most critical asset is a rigorous, uncompromised commitment to safety. When handling novel or specialized compounds like 2-Pyrazol-1-ylmethyl-benzoic acid, a comprehensive understanding of Personal Protective Equipment (PPE) is not merely a procedural formality—it is the bedrock of responsible innovation. This guide provides an in-depth, operational framework for the safe handling of this compound, grounded in established safety principles and data from closely related chemical structures.

Hazard Assessment: A Data-Driven Approach

Based on the known hazards of its structural analogs, 2-Pyrazol-1-ylmethyl-benzoic acid should be handled as a compound that is, at a minimum:

  • Harmful if swallowed (Acute toxicity, oral)[1].

  • A skin irritant [1][2].

  • A cause of serious eye irritation/damage [1][2][3].

  • Potentially a respiratory tract irritant [1][2].

Pyrazole derivatives can be toxic and are readily absorbed through the skin, while benzoic acid derivatives are known skin and eye irritants[4][5][6][7]. Therefore, the primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation of airborne powder.

The Hierarchy of Controls: PPE as the Final Guardian

Before any discussion of PPE, we must acknowledge the hierarchy of safety controls. PPE is the last line of defense, employed after other, more effective measures have been implemented.

  • Engineering Controls: The most critical engineering control is the use of a certified chemical fume hood when handling the solid compound or any solutions[8][9][10]. This contains dust and vapors at the source. Ensure eyewash stations and safety showers are immediately accessible[8][11].

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Keep quantities of the chemical to the minimum necessary for the procedure and ensure all containers are clearly labeled[12][13].

  • Personal Protective Equipment (PPE): This is the focus of our guide, providing a direct barrier between you and the chemical hazard.

Core PPE Requirements: A Head-to-Toe Protocol

The minimum PPE required for any work involving 2-Pyrazol-1-ylmethyl-benzoic acid includes a lab coat, chemical splash goggles, and appropriate gloves[14].

Eye and Face Protection

Direct contact with even a small amount of this compound can cause serious eye damage[1][3].

  • Minimum Requirement: ANSI Z87-rated safety glasses with side shields are the absolute minimum and are suitable only for "no touch" visits to the lab[14].

  • Standard Handling (Weighing, Transfers): Chemical splash goggles are required to protect against splashes and airborne dust[9][15].

  • High-Risk Operations (Large Volumes, Splash/Aerosol Potential): A face shield must be worn in addition to chemical splash goggles when handling larger volumes of liquids or when there is a significant splash hazard[14][15].

Skin and Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is mandatory. This shields your skin and personal clothing from contamination[9][16].

  • Apparel: Long pants and closed-toe shoes are required at all times in the laboratory[9][14]. Do not wear shorts, skirts, or perforated shoes.

  • Gloves: Hand protection is critical. Disposable nitrile gloves are the standard for incidental contact[14][17]. However, glove selection is a nuanced process that demands further detail.

In-Depth Analysis: Glove Selection Protocol

No single glove material protects against all chemicals[18]. Selection must be based on the specific hazard and the task. For 2-Pyrazol-1-ylmethyl-benzoic acid, the primary concern is protection against a solid organic acid and its solutions.

  • For Incidental Contact (e.g., handling vials, minor splashes): Disposable nitrile gloves are the preferred choice. They offer good resistance to acids, bases, and oils and provide a clear indication of tears[17]. Always use a new pair for each task and inspect for pinholes before use.

  • For Extended Contact (e.g., cleaning spills, immersion): Thicker, reusable gloves are necessary. Breakthrough time becomes the critical factor. While specific data for this compound is unavailable, a conservative approach is required.

Table 1: Glove Selection Guide for 2-Pyrazol-1-ylmethyl-benzoic acid

Glove MaterialSuitability for Incidental Contact (Solid/Aq. Soln.)Suitability for Extended Contact (Organic Solvents)AdvantagesDisadvantages
Nitrile Excellent Fair to Good (Varies by solvent)Good general chemical resistance, good puncture resistance, clear tear indication[17].Poor for some organic solvents[19].
Neoprene GoodGood Excellent for acids, bases, oils, and many solvents[9]. Good abrasion resistance.Can be less dexterous than nitrile.
Butyl Rubber GoodExcellent for many organic solventsHigh permeation resistance to many gases, ketones, and esters.Poor for hydrocarbons and halogenated solvents. Expensive[20].
Latex FairPoorHigh dexterity and comfort.High rate of allergies; poor chemical resistance. Generally not recommended.

Guideline: When dissolving the compound in an organic solvent, select a glove based on the properties of the solvent. For highly hazardous operations or when working with novel solvents, consider double-gloving, for instance, wearing a disposable nitrile glove under a heavier-duty glove like butyl rubber[14][19].

Procedural Discipline: Donning & Doffing PPE

Cross-contamination during the removal of PPE is a common and preventable source of exposure. Follow this sequence rigorously.

Donning (Putting On) PPE Sequence
  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs go over the cuffs of the lab coat.

Doffing (Removing) PPE Sequence

This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove using the glove-in-glove technique. With one gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the remaining gloved hand. Slide a finger from the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Lab Coat: Unbutton the coat. Shrug it off by touching only the inside of the garment, folding the contaminated outside inward.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[10].

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Final Action Start Identify Experimental Task Task_Check Handling solid powder? (Weighing, aliquotting) Start->Task_Check Solvent_Check Dissolving in solvent or handling solution? Task_Check->Solvent_Check No Fume_Hood Engineering Control: Work in Chemical Fume Hood Task_Check->Fume_Hood Yes Base_PPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Solvent_Check->Base_PPE No Solvent_Check->Fume_Hood Scale_Check Large volume or high splash potential? Face_Shield Upgrade Eye/Face Protection: Add Face Shield over Goggles Scale_Check->Face_Shield Yes Proceed Proceed with Experiment Scale_Check->Proceed No Base_PPE->Scale_Check Fume_Hood->Base_PPE Heavy_Gloves Upgrade Hand Protection: Use Heavy-Duty Gloves (e.g., Neoprene/Butyl) Consult solvent compatibility chart Face_Shield->Heavy_Gloves Heavy_Gloves->Proceed

Caption: PPE selection workflow for handling 2-Pyrazol-1-ylmethyl-benzoic acid.

Decontamination and Disposal Plan

Proper disposal is a critical part of the safety lifecycle.

  • Disposable PPE: Contaminated gloves, bench paper, and wipes must be disposed of as hazardous chemical waste[19][21]. Place them in a designated, labeled, and sealed waste container. Do not place them in the regular trash[22].

  • Reusable PPE: Face shields and goggles should be decontaminated after each use according to your institution's guidelines. Lab coats should not be taken home and must be laundered by a professional service that handles contaminated lab apparel.

  • Chemical Waste: All waste containing 2-Pyrazol-1-ylmethyl-benzoic acid, whether solid or in solution, must be collected in a clearly labeled, sealed hazardous waste container[10][23]. Segregate waste streams to avoid incompatible mixtures[21][24].

Emergency Response Protocol

Preparation is key to mitigating the severity of an exposure.

  • Skin Exposure: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes[22][25]. Remove any contaminated clothing while flushing. Seek medical attention afterward[22].

  • Eye Exposure: Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing[25]. Seek immediate medical attention.

  • Spill Response:

    • Minor Spill: If you are trained and have the proper spill kit, you can manage a minor spill. Ensure you are wearing your full PPE. Confine the spill, absorb it with a non-reactive absorbent material (like vermiculite), and collect the residue in a hazardous waste container[22][26].

    • Major Spill: Evacuate the immediate area and notify others. If the substance is volatile or creates a large amount of dust, evacuate the lab and close the doors. Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately[22][25][27].

By adhering to these protocols, you build a culture of safety that protects not only yourself but your entire research team. This diligence allows us to pursue scientific discovery with confidence and integrity.

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